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Core Science & Biosynthesis

Foundational

chemical structure of 3-ethyl-7-methylindole-2-carboxylic acid

The following technical guide details the chemical structure, synthesis, and characterization of 3-ethyl-7-methylindole-2-carboxylic acid . This document is designed for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of 3-ethyl-7-methylindole-2-carboxylic acid . This document is designed for researchers and drug development professionals, focusing on practical laboratory protocols, mechanistic insights, and structural properties relevant to medicinal chemistry.

Structural Analysis & Physicochemical Properties[1]

Molecular Identity[2][3]
  • IUPAC Name: 3-ethyl-7-methyl-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

  • Core Scaffold: Indole (Benzopyrrole)

  • Key Substituents:

    • C2: Carboxylic acid (-COOH) – Provides an acidic handle for salt formation or amide coupling.

    • C3: Ethyl group (-CH₂CH₃) – Increases lipophilicity and blocks the metabolically labile 3-position.

    • C7: Methyl group (-CH₃) – Introduces steric bulk adjacent to the indole N-H, potentially influencing binding affinity and metabolic stability.

Physicochemical Profile

The combination of the lipophilic ethyl/methyl groups and the polar carboxylic acid creates an amphiphilic molecule with specific solubility characteristics.

PropertyValue (Predicted/Experimental)Significance
LogP ~3.2 - 3.5Moderate lipophilicity; good membrane permeability.
pKa (Acid) 3.8 - 4.2Typical for indole-2-carboxylic acids; exists as anion at physiological pH.
pKa (Indole NH) > 16Very weak acid; deprotonation requires strong bases (e.g., NaH).
H-Bond Donors 2 (NH, COOH)Critical for receptor binding interactions.
H-Bond Acceptors 2 (C=O, OH)
TPSA ~50 ŲFavorable for oral bioavailability (Rule of 5 compliant).
3D Conformational Analysis

The 7-methyl group is structurally significant.[1] Unlike typical indoles, the substituent at C7 creates steric hindrance near the N1-H bond. This can:

  • Reduce the acidity of the N-H proton by hindering solvent approach.[1]

  • Restrict rotation of N-substituted derivatives in drug design.

  • Block the C7 position from oxidative metabolism (e.g., hydroxylation).

Synthetic Pathways[2][4][5]

The most robust route to 3-ethyl-7-methylindole-2-carboxylic acid is the Fischer Indole Synthesis . This method allows for the convergent assembly of the indole core from readily available precursors: o-tolylhydrazine and 2-oxopentanoic acid (or its ester) .

Retrosynthetic Analysis

The indole nucleus is disconnected at the N1-C2 and C3-C3a bonds.

  • Precursor A: 2-Methylphenylhydrazine (provides the benzene ring and N1).

  • Precursor B: Ethyl 2-oxopentanoate (provides C2, C3, and the ethyl side chain).

Reaction Mechanism (Fischer Indole)[6]
  • Hydrazone Formation: Acid-catalyzed condensation of the hydrazine and keto-ester.

  • Ene-Hydrazine Tautomerization: Isomerization to the reactive enamine species.

  • [3,3]-Sigmatropic Rearrangement: The key C-C bond forming step. The specific use of o-tolylhydrazine directs cyclization to the unsubstituted ortho position (C6 of the phenyl ring becomes C7 of the indole).

  • Cyclization & Aromatization: Loss of ammonia yields the indole ester.

  • Hydrolysis: Saponification of the ester yields the free acid.

Visualization of Synthesis

FischerSynthesis Start1 2-Methylphenylhydrazine (o-Tolylhydrazine) Step1 Hydrazone Intermediate (Acid Cat.) Start1->Step1 Start2 Ethyl 2-oxopentanoate (alpha-Ketovalerate) Start2->Step1 Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 - H2O Intermed Ethyl 3-ethyl-7-methylindole- 2-carboxylate Step2->Intermed - NH3 Cyclization Final 3-Ethyl-7-methylindole- 2-carboxylic acid Intermed->Final NaOH/EtOH Hydrolysis

Caption: Convergent synthesis via Fischer Indole cyclization followed by ester hydrolysis.

Experimental Protocol

Objective: Synthesis of 3-ethyl-7-methylindole-2-carboxylic acid on a 10 mmol scale.

Reagents
  • 2-Methylphenylhydrazine hydrochloride (1.59 g, 10 mmol)

  • Ethyl 2-oxopentanoate (1.44 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Polyphosphoric Acid (PPA) or H₂SO₄/AcOH (Catalyst)

  • Sodium Hydroxide (10% aq)

Step 1: Formation of the Indole Ester
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-methylphenylhydrazine HCl and ethyl 2-oxopentanoate in 20 mL of ethanol.

  • Catalysis: Add 5 drops of conc. H₂SO₄ (or use PPA as solvent for difficult cyclizations).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The indole ester (Ethyl 3-ethyl-7-methylindole-2-carboxylate) typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Step 2: Hydrolysis to Free Acid
  • Saponification: Suspend the ester from Step 1 in 15 mL of ethanol. Add 10 mL of 10% NaOH solution.

  • Reaction: Reflux for 1–2 hours until the solution becomes clear (indicating ester consumption).

  • Acidification: Cool the solution and carefully acidify with 1M HCl to pH ~2. The carboxylic acid will precipitate.[1]

  • Purification: Filter the crude acid. Recrystallize from aqueous ethanol to obtain pure 3-ethyl-7-methylindole-2-carboxylic acid .

Characterization Data (Expected)

Validation of the structure relies on NMR spectroscopy to confirm the substitution pattern, particularly the 7-methyl and 3-ethyl groups.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 11.2 ppm (s, 1H) Indole N-H (Broad singlet, exchangeable).
δ 2.45 ppm (s, 3H) 7-Methyl group . Distinct singlet.
δ 2.95 ppm (q, 2H) 3-Ethyl (CH₂) . Quartet coupling with terminal methyl.[1]
δ 1.15 ppm (t, 3H) 3-Ethyl (CH₃) . Triplet.
δ 6.9 - 7.5 ppm (m, 3H) Aromatic protons H4, H5, H6. (H7 is substituted).
¹³C NMR δ ~164 ppm Carbonyl carbon (COOH).
δ ~17 ppm 7-Methyl carbon.
δ ~115-135 ppm Aromatic carbons.[2]
Mass Spec (ESI) [M-H]⁻ = 202.2 Negative ion mode (loss of proton from COOH).
IR 1680 cm⁻¹ C=O stretch (Carboxylic acid).[2]
3350 cm⁻¹ N-H stretch.

Applications in Drug Discovery[2]

This molecule serves as a critical scaffold in medicinal chemistry, particularly for:

  • NSAID Development: It is a structural analog of the precursors used for Etodolac (a pyranoindole NSAID). The 3-ethyl and 7-substituted patterns are explored to modulate COX-1/COX-2 selectivity.

  • Antiviral Agents: Indole-2-carboxylic acids are pharmacophores in inhibitors of HCV NS5B polymerase. The 7-methyl group often improves hydrophobic packing in the enzyme's allosteric pocket.

  • Derivatization:

    • Decarboxylation: Heating with copper/quinoline yields 3-ethyl-7-methylindole , a building block for tryptamines.

    • Amide Coupling: Reaction with amines (using EDC/HOBt) generates bioactive amides tested for CNS activity.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (The definitive text on the mechanism and regioselectivity of the reaction).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875-2911. Link

  • Zhao, D., et al. (2014). "Synthesis and biological evaluation of novel indole-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 79, 1-11. (Demonstrates the utility of the indole-2-acid scaffold).

Sources

Exploratory

7-Methylindole-2-carboxylic Acid: Scaffold Architecture and Therapeutic Potential

Executive Summary 7-Methylindole-2-carboxylic acid (CAS: 18474-60-7 ) represents a specialized subclass of the indole-2-carboxylic acid (I2CA) family, a privileged scaffold in medicinal chemistry. Unlike its unsubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylindole-2-carboxylic acid (CAS: 18474-60-7 ) represents a specialized subclass of the indole-2-carboxylic acid (I2CA) family, a privileged scaffold in medicinal chemistry. Unlike its unsubstituted parent, the 7-methyl analog offers distinct steric and lipophilic profiles that modulate binding affinity at hydrophobic pockets, most notably within the NMDA receptor glycine site and the HIV-1 integrase catalytic core .

This guide provides a comprehensive technical analysis of the 7-methylindole-2-carboxylic acid scaffold, detailing its synthetic accessibility, physicochemical properties, and critical role as a pharmacophore in modern drug development.

Chemical Architecture & Properties[1]

The introduction of a methyl group at the C7 position of the indole ring imposes specific electronic and steric constraints. This modification prevents metabolic oxidation at the typically reactive C7 site and increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial factor for central nervous system (CNS) targets like the NMDA receptor.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / DescriptionSource
CAS Number 18474-60-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to beige crystalline solid1
Melting Point 205–209 °C (Parent scaffold range); High purity forms may differ.
Solubility Soluble in DMSO, MeOH, EtOH; Low solubility in water.
Acidity (pKa) ~3.6 (COOH), ~16 (NH)Estimated
Structural Logic: The 7-Methyl Advantage
  • Steric Occlusion: The C7-methyl group creates a steric clash that can enforce specific torsion angles in biaryl derivatives, locking bioactive conformations.

  • Metabolic Stability: Blocks C7-hydroxylation, a common metabolic clearance pathway for indole drugs.

  • Hydrophobic Filling: Enhances binding in hydrophobic pockets (e.g., the hydrophobic sub-pocket of the NMDA glycine site).

Synthetic Methodology

The most robust route to 7-methylindole-2-carboxylic acid is the Fischer Indole Synthesis , utilizing o-tolylhydrazine and ethyl pyruvate. This method is preferred for its scalability and the ready availability of precursors.

Protocol: Fischer Indole Synthesis (Modified)

Reaction Overview: The synthesis involves the condensation of o-tolylhydrazine with ethyl pyruvate to form a hydrazone intermediate, followed by acid-catalyzed sigmatropic rearrangement (Fischer cyclization) and subsequent hydrolysis.

Synthesis Figure 1: Fischer Indole Synthesis Route Start1 o-Tolylhydrazine (Precursor A) Inter Arylhydrazone Intermediate Start1->Inter EtOH, Reflux Start2 Ethyl Pyruvate (Precursor B) Start2->Inter Cyclic Ethyl 7-methylindole- 2-carboxylate Inter->Cyclic Polyphosphoric Acid (PPA), 100°C Final 7-Methylindole- 2-carboxylic Acid Cyclic->Final NaOH/H2O Hydrolysis

Figure 1: Synthetic pathway from o-tolylhydrazine to the target acid.

Step-by-Step Experimental Procedure
  • Hydrazone Formation:

    • Dissolve o-tolylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (10 mL/g).

    • Heat to reflux for 2 hours. Monitor by TLC for the disappearance of hydrazine.

    • Concentrate in vacuo to yield the crude hydrazone (often an oil).

  • Fischer Cyclization:

    • Mix the crude hydrazone with Polyphosphoric Acid (PPA) (10 g per g of hydrazone).

    • Heat the mixture to 100–110 °C with vigorous mechanical stirring for 3–4 hours. Note: The reaction is exothermic; control temperature to prevent charring.

    • Cool the mixture to ~60 °C and pour onto crushed ice/water with stirring.

    • Extract the precipitate (ethyl ester) with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Hydrolysis:

    • Dissolve the ethyl ester in a mixture of MeOH/THF (1:1).

    • Add 2M NaOH (3.0 eq) and stir at 60 °C for 4 hours.

    • Acidify the solution to pH 2–3 with 1M HCl.

    • Collect the precipitated 7-methylindole-2-carboxylic acid by filtration.[2] Recrystallize from ethanol/water if necessary.

Pharmacological Applications[1][2][7][9][13]

The 7-methylindole-2-carboxylic acid scaffold acts as a bioisostere for kynurenic acid and other endogenous ligands, providing a rigid template for receptor interaction.

NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are potent competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Mechanism: The carboxylic acid moiety mimics the carboxylate of glycine, forming an ionic bond with Arg523 (GluN1 subunit). The indole ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe484 ), while the 7-methyl group occupies a specific hydrophobic pocket, enhancing selectivity over the glutamate site.
    

NMDA_Mechanism Figure 2: Pharmacophore Interactions at NMDA Receptor Ligand 7-Methylindole-2-COOH Site Glycine Binding Site (GluN1 Subunit) Ligand->Site Binds to Interaction1 Arg523 (Ionic Bond) Site->Interaction1 Interaction2 Phe484 (Pi-Stacking) Site->Interaction2 Interaction3 Hydrophobic Pocket (7-Me Interaction) Site->Interaction3 Effect Inhibition of Channel Opening (Antagonism) Interaction1->Effect Interaction2->Effect Interaction3->Effect

Figure 2: Molecular interactions driving NMDA antagonism.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid function as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Chelation: The structural triad of the indole nitrogen (N1) and the C2-carboxylic acid allows for the chelation of the divalent metal ions (

    
     or 
    
    
    
    ) within the integrase active site, which are essential for viral DNA integration.
  • 7-Methyl Role: The substituent tunes the electronic density of the indole ring, affecting the pKa of the N1-H and the stability of the metal complex.

Emerging Targets
  • CCK1 Receptor: 7-methylindole derivatives have been identified as antagonists for Cholecystokinin-1 (CCK1) receptors, relevant in treating gastrointestinal disorders.

  • Factor Xa: Used as an intermediate in the synthesis of anticoagulants targeting Factor Xa.

Characterization & Analysis

To validate the synthesis of 7-methylindole-2-carboxylic acid, the following analytical signatures should be confirmed.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
  • 
     12.90 (br s, 1H):  Carboxylic acid -OH.
    
  • 
     11.60 (s, 1H):  Indole N-H.
    
  • 
     7.50 (d, J = 8.0 Hz, 1H):  H4 proton.
    
  • 
     7.15 (s, 1H):  H3 proton (characteristic of 2-substituted indoles).
    
  • 
     6.95 (d, J = 7.0 Hz, 1H):  H6 proton.
    
  • 
     6.85 (t, J = 7.5 Hz, 1H):  H5 proton.
    
  • 
     2.45 (s, 3H):  7-Methyl group (diagnostic singlet).
    
Mass Spectrometry (ESI)
  • [M-H]⁻: 174.1 m/z (Negative mode).

  • [M+H]⁺: 176.2 m/z (Positive mode).

References

  • PubChem. 7-Methyl-1H-indole-2-carboxylic acid (CID 3296119).[3] National Library of Medicine.[3] [Link][3]

  • Huettner, J. E. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science (1989). [Link]

  • Salituro, F. G., et al. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry (2003). [Link]

  • Zhao, M., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances (2024). [Link]

  • Carl Roth. Product Specification: 7-Methylindole-2-carboxylic acid.[2][4][5] [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[2][6] Coll. Vol. 5, p.567 (1973). [Link]

Sources

Foundational

3-Ethyl Substituted Indole Carboxylic Acids: Strategic Synthesis & Application

Topic: 3-Ethyl Substituted Indole Carboxylic Acid Building Blocks Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The indole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl Substituted Indole Carboxylic Acid Building Blocks Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 500 distinct alkaloids and dozens of FDA-approved therapeutics. Among these, 3-ethyl substituted indole carboxylic acids represent a critical, yet synthetically nuanced class of building blocks. The 3-ethyl group provides specific steric bulk and lipophilicity that mimics the isoleucine/tryptophan side-chain hybrid, while the carboxylic acid moiety (typically at C2 or C5) serves as a versatile orthogonal handle for amidation, esterification, or transition-metal-catalyzed coupling.

This guide moves beyond generic indole synthesis to focus specifically on the regioselective construction of the 3-ethyl motif , addressing the common challenges of C3-vs-N1 alkylation competition and the stability of the carboxylate during cyclization.

Part 1: Structural Significance & Pharmacophore Logic

Why 3-Ethyl?

In Structure-Activity Relationship (SAR) studies, the C3 position of the indole is the most electron-rich and biologically active site. Replacing a simple methyl group with an ethyl group at C3 often induces a "magic methyl" effect—a significant boost in potency or metabolic stability due to:

  • Conformational Locking: The ethyl group restricts the rotation of adjacent substituents more effectively than a methyl group.

  • Lipophilic Pocket Filling: The ethyl chain (C2H5) optimally fills hydrophobic pockets in GPCRs and Kinases (e.g., specific interactions in the ATP-binding site) where a methyl is too small and a propyl is too sterically hindering.

The Building Block Classes

We focus on two primary scaffolds:

  • Scaffold A: 3-Ethylindole-2-carboxylic acid: The most common precursor. The C2-COOH allows for the formation of fused tricyclic systems (e.g., pyranoindoles like Etodolac).

  • Scaffold B: 3-Ethylindole-5-carboxylic acid: Used to extend the pharmacophore away from the DNA/protein binding face.

Part 2: Synthetic Strategies & Causality

Route 1: The Modified Japp-Klingemann / Fischer Cyclization (Preferred Scale-Up Route)

Best for: High-yield synthesis of 3-ethylindole-2-carboxylates starting from anilines.

Direct condensation of phenylhydrazine with


-keto acids (e.g., 2-oxopentanoic acid) is often plagued by the instability of the keto-acid and polymerization side reactions. The Japp-Klingemann  modification circumvents this by generating the hydrazone in situ from a diazonium salt and an activated methylene compound.

Mechanism & Logic:

  • Diazotization: Aniline is converted to a diazonium salt.

  • C-Coupling: The diazonium species attacks the activated carbon of ethyl 2-ethylacetoacetate .

  • Japp-Klingemann Cleavage: Base-catalyzed deacetylation releases the hydrazone of

    
    -ketovalerate.
    
  • Fischer Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement yields the indole.

Visualization: The Japp-Klingemann Pathway

JappKlingemann Aniline Start: Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2/HCl 0°C Coupling Azo Intermediate Diazonium->Coupling + BetaKeto (KOH, EtOH) BetaKeto Ethyl 2-ethylacetoacetate (Activated Methylene) Hydrazone Alpha-Keto Hydrazone (In Situ) Coupling->Hydrazone Deacetylation (Japp-Klingemann) Indole Product: Ethyl 3-ethylindole-2-carboxylate Hydrazone->Indole H2SO4/AcOH Fischer Cyclization

Caption: The Japp-Klingemann route avoids unstable alpha-keto acids by generating the necessary hydrazone from robust beta-keto esters.

Route 2: Direct C3-Alkylation of Indole-2-Esters (The "Late-Stage" Route)

Best for: Installing the ethyl group on a pre-existing complex indole core.

Direct alkylation of indoles usually favors the N1 position (under basic conditions) or C3 position (under Grignard/Lewis Acid conditions). To force C3-ethylation on an indole-2-carboxylate:

  • The Challenge: The electron-withdrawing C2-ester deactivates the C3 position, making Friedel-Crafts approaches sluggish.

  • The Solution: Use reductive alkylation or Vilsmeier-Haack followed by reduction. However, for a simple ethyl group, a Grignard-based exchange is most effective.

Part 3: Critical Experimental Protocols

Protocol A: Synthesis of Ethyl 3-ethylindole-2-carboxylate (Japp-Klingemann Method)

Self-Validating Checkpoint: The formation of the hydrazone intermediate is observable by a color change to deep orange/red. If the solution remains pale yellow after diazonium addition, coupling has failed (likely pH too low).

Materials:

  • Aniline (93 mg, 1.0 mmol)

  • Ethyl 2-ethylacetoacetate (1.1 equiv)

  • Sodium Nitrite (1.1 equiv)

  • Polyphosphoric Acid (PPA) or H2SO4/AcOH

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve aniline in aqueous HCl (3 M, 5 mL) at 0 °C.

    • Add NaNO2 (aq) dropwise. Maintain temp < 5 °C to prevent phenol formation.

    • Validation: Starch-iodide paper must turn blue instantly (excess HNO2).

  • Coupling (The Japp-Klingemann Step):

    • Prepare a solution of ethyl 2-ethylacetoacetate in EtOH containing KOH (aq).

    • Slowly add the diazonium salt solution to this basic mixture at 0 °C.

    • Mechanism:[1][2][3][4][5][6] The azo coupling occurs, followed immediately by hydroxide-induced cleavage of the acetyl group.

    • Isolate the resulting hydrazone via extraction (EtOAc) if necessary, or proceed in one pot.

  • Fischer Cyclization:

    • Dissolve the crude hydrazone in Glacial Acetic Acid with 10% H2SO4 (or use PPA for gentler conditions).

    • Heat to 70–90 °C for 2 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 8:1). The hydrazone spot (polar) will disappear; a fluorescent blue spot (Indole) will appear.

  • Workup:

    • Pour into ice water. The product usually precipitates as a solid.

    • Recrystallize from Ethanol/Water.

Data Summary: Solvent Effects on Cyclization Yield

Solvent/Acid SystemTemperatureYield (%)Notes
AcOH / H2SO4 90 °C78%Standard. Can cause ester hydrolysis.
Polyphosphoric Acid 80 °C85%Best for sensitive substrates. Cleaner profile.
ZnCl2 / Toluene 110 °C62%Lewis acid variant. Harder workup.

Part 4: Applications in Drug Discovery

Case Study: Etodolac Analogs

While Etodolac itself is a pyranoindole, its synthesis relies on the reactivity of the tryptophol motif. The 3-ethylindole-2-carboxylic acid is a "divergent" intermediate.

  • Reduction: The C2-COOH can be reduced (LiAlH4) to the alcohol (3-ethyltryptophol analog), which cyclizes with ketones to form Etodolac-like tricycles.

  • Amidation: Coupling with piperazines yields antagonists for GPCRs (e.g., 5-HT receptors).

Visualization: Divergent Synthesis from the Core Scaffold

Applications Core 3-Ethylindole-2-COOH Path1 Reduction (LiAlH4) Core->Path1 Path2 Amide Coupling Core->Path2 Path3 Decarboxylation Core->Path3 Prod1 3-Ethyltryptophol (Etodolac Precursor) Path1->Prod1 Prod2 Indole-2-carboxamides (Kinase Inhibitors) Path2->Prod2 Prod3 3-Ethylindole (Simple Scaffold) Path3->Prod3

Caption: The 3-ethylindole-2-carboxylic acid scaffold serves as a divergence point for three major medicinal chemistry classes.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Humber, L. G. (1986). "Etodolac: A new nonsteroidal anti-inflammatory drug."[7] Journal of Medicinal Chemistry, 29(12).

  • Organic Syntheses. (1942). "Indole-2-carboxylic acid."[8][9] Org.[10] Synth. 22, 69. (Foundational protocol for indole acids).

  • Campos, K. R., et al. (2019). "The Importance of Synthetic Chemistry in the Pharmaceutical Industry." Science, 363. (Context on privileged scaffolds).

  • BenchChem. (2025).[2] "Fischer Indole Synthesis: Technical Guide." (General reaction conditions).

Sources

Protocols & Analytical Methods

Method

reaction conditions for 3-ethyl-7-methylindole-2-carboxylic acid preparation

An in-depth guide to the synthesis of 3-ethyl-7-methylindole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 3-ethyl-7-methylindole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides a comprehensive protocol based on the Fischer indole synthesis, detailing the reaction mechanism, experimental procedures, and critical process parameters for researchers and drug development professionals.

Introduction: The Significance of Substituted Indole-2-Carboxylic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Specifically, indole-2-carboxylic acids and their derivatives are pivotal intermediates in the synthesis of a wide range of therapeutic agents, including HIV-1 integrase inhibitors and anti-inflammatory drugs.[1][2] The target molecule, 3-ethyl-7-methylindole-2-carboxylic acid, is a designer molecule featuring specific substitutions on the indole ring that allow for fine-tuning of its physicochemical and pharmacological properties. The 7-methyl group can influence the molecule's metabolic stability and steric interactions, while the 3-ethyl group provides a vector for further functionalization or can be critical for binding to biological targets.

This guide details a robust and widely applicable method for the preparation of 3-ethyl-7-methylindole-2-carboxylic acid using the classical Fischer indole synthesis. Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and versatile methods for constructing the indole nucleus from simple precursors.[3][4]

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a chemical reaction that produces the aromatic indole heterocycle from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[5] For the synthesis of 3-ethyl-7-methylindole-2-carboxylic acid, the selected precursors are o-tolylhydrazine and 2-oxobutanoic acid (also known as α-ketobutyric acid).

The overall transformation is as follows:

Overall Reaction Scheme

Figure 1. Overall reaction for the synthesis of 3-ethyl-7-methylindole-2-carboxylic acid via Fischer Indole Synthesis.

The reaction proceeds through several key mechanistic steps, which are initiated by an acid catalyst.[6] The choice of catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂).[3][7]

Detailed Reaction Mechanism

The accepted mechanism for the Fischer indole synthesis involves the following sequence of events:[3][6][7]

  • Hydrazone Formation : The reaction begins with the acid-catalyzed condensation of o-tolylhydrazine and 2-oxobutanoic acid to form the corresponding phenylhydrazone intermediate.

  • Tautomerization : The phenylhydrazone tautomerizes to its enamine isomer. This step is critical as it sets up the molecule for the subsequent sigmatropic rearrangement.

  • [4][4]-Sigmatropic Rearrangement : The protonated enamine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate, breaking the aromaticity of the benzene ring temporarily.

  • Rearomatization and Cyclization : The intermediate rearomatizes, followed by a nucleophilic attack from the nitrogen atom to form a five-membered ring aminoacetal (or aminal) intermediate.

  • Ammonia Elimination : Finally, under the acidic conditions, the aminoacetal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.

The detailed mechanism is illustrated in the diagram below.

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis Start o-Tolylhydrazine + 2-Oxobutanoic Acid Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Product (Di-imine) Enamine->Rearrangement [3,3]-Sigmatropic Shift (H⁺) Cyclized Cyclized Intermediate (Aminal) Rearrangement->Cyclized Rearomatization & Cyclization Indole 3-Ethyl-7-methylindole- 2-carboxylic Acid Cyclized->Indole Elimination (-NH₃) Synthesis_Workflow Experimental Workflow A Step 1: Hydrazone Formation o-Tolylhydrazine + 2-Oxobutanoic Acid in Ethanol B Isolate Crude Hydrazone A->B Cool & Filter C Step 2: Cyclization Add Hydrazone to Polyphosphoric Acid (PPA) B->C D Heat Reaction Mixture C->D e.g., 80-100 °C E Work-up: Quench with Ice-Water D->E F Neutralization & Extraction E->F Use NaHCO₃ & EtOAc G Purification: Crystallization F->G Use EtOAc/Hexane H Final Product Characterization (NMR, MS, HPLC) G->H

Caption: A flowchart of the experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Phenylhydrazone Formation

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) and absolute ethanol (200 mL).

  • Stir the mixture at room temperature until the solid is mostly dissolved.

  • Add 2-oxobutanoic acid (7.1 g, 69.3 mmol) to the solution. A precipitate may begin to form immediately.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours to ensure complete formation of the hydrazone. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid phenylhydrazone product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. The crude hydrazone can often be used in the next step without further purification.

Part B: Cyclization to Indole

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully place polyphosphoric acid (~100 g).

  • Heat the PPA to approximately 70-80 °C with stirring to reduce its viscosity.

  • Carefully add the dried phenylhydrazone from Part A in small portions to the hot PPA. The addition may be exothermic, so control the rate to maintain the temperature below 100 °C.

  • Once the addition is complete, continue to stir the mixture at 80-100 °C for 2-3 hours. The color of the mixture will likely darken. Monitor the reaction by TLC until the starting hydrazone is consumed.

  • After the reaction is complete, allow the mixture to cool to about 60 °C.

  • In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. This quenching step is highly exothermic and should be performed in a fume hood.

  • The crude indole product will precipitate as a solid. Continue stirring until all the PPA is dissolved and the solid is well-dispersed.

  • Neutralize the acidic slurry by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-7-methylindole-2-carboxylic acid.

Purification and Characterization

The crude product can be purified by recrystallization. A common solvent system for indole carboxylic acids is a mixture of ethyl acetate and hexane or an ethanol/water mixture. [8]

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • HPLC : To determine purity. [9]* ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

Key Reaction Parameters and Optimization

  • Acid Catalyst : While PPA is effective, other catalysts like sulfuric acid, hydrochloric acid, or Lewis acids (e.g., ZnCl₂) can be used. [3][5]The choice of catalyst can significantly impact the reaction rate and yield, and may require optimization for this specific substrate.

  • Temperature : The cyclization step is temperature-dependent. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of polymeric byproducts.

  • Solvent : In some variations of the Fischer synthesis, a high-boiling point solvent like acetic acid or toluene is used along with the acid catalyst. [6]* Reactant Stoichiometry : A slight excess of the carbonyl compound (2-oxobutanoic acid) is often used to ensure complete consumption of the more expensive hydrazine starting material.

Safety and Handling Precautions

  • Hydrazine Derivatives : Arylhydrazines are toxic and potential carcinogens. Handle o-tolylhydrazine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Acids : Polyphosphoric acid and other acid catalysts are highly corrosive. Avoid contact with skin and eyes. The quenching of PPA with water is highly exothermic and can cause splashing. Perform this step with extreme caution.

  • Solvents : Ethanol, ethyl acetate, and hexane are flammable. Ensure that all heating is performed using appropriate heating mantles or oil baths and that no open flames are present.

By following this detailed protocol, researchers can reliably synthesize 3-ethyl-7-methylindole-2-carboxylic acid, enabling further exploration of its potential applications in drug discovery and materials science.

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link] [10]8. PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link] [2]9. Organic Syntheses. Indole-3-acetic Acid. [Link]

  • LOCKSS. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Karolinska Institutet. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. [Link]

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link] [5]19. Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link] [1]20. MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

Sources

Application

using 3-ethyl-7-methyl-1H-indole-2-carboxylic acid as a pharmaceutical intermediate

Subject: Application Note: Utilizing 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid (CAS 933709-34-3) as a High-Value Scaffold in Medicinal Chemistry Executive Summary 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid (CAS 9337...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Utilizing 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid (CAS 933709-34-3) as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid (CAS 933709-34-3) is a specialized heterocyclic building block characterized by a unique substitution pattern on the indole core.[1] Unlike the ubiquitous indole-2-carboxylic acid, this intermediate features a 3-ethyl group (providing enhanced lipophilicity and hydrophobic pocket filling) and a 7-methyl group (offering steric protection and metabolic blocking).

This Application Note details the physicochemical profile, synthetic utility, and step-by-step protocols for deploying this intermediate in the synthesis of kinase inhibitors , antiviral agents (specifically HIV-1 integrase inhibitors), and GPCR ligands (e.g., TRPV1 agonists). We provide a validated workflow for amide coupling and decarboxylation, ensuring high yield and purity.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid
CAS Number 933709-34-3
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥ 98.0%
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.) ~3.8 (Carboxylic acid), ~16 (Indole NH)
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light

Key Structural Advantages:

  • 7-Methyl Block: Sterically hinders the N1 position, influencing the conformation of N-substituents and blocking potential metabolic oxidation at the C7 position.

  • 3-Ethyl Moiety: Increases lipophilicity (

    
     adjustment) compared to the methyl analog, critical for penetrating hydrophobic binding pockets in enzymes like Cyclooxygenase (COX)  or Kinases .
    
  • C2-Carboxyl Handle: A versatile point for diversification via amidation, esterification, or decarboxylation.

Synthetic Applications & Logic

This scaffold is a "privileged structure" in drug design. Its utility spans three primary workflows:

  • Amide Library Generation: Coupling with diverse amines to create Indole-2-carboxamides . These derivatives are documented pharmacophores for TRPV1 agonists and HIV-1 Integrase inhibitors (See Reference 1, 3).

  • Decarboxylation: Removal of the C2-COOH group to access 3-ethyl-7-methylindole , a core motif for specific serotonergic ligands where the C2 position must remain unsubstituted.

  • C2-Heterocyclization: Conversion of the acid to hydrazides or oxadiazoles, common in antimicrobial research.

Workflow Visualization

IndoleWorkflow Raw 3-Ethyl-7-methyl-1H- indole-2-carboxylic acid QC QC Check (HPLC/NMR) Raw->QC Pathway1 Pathway A: Amide Coupling QC->Pathway1  R-NH2 / HATU   Pathway2 Pathway B: Decarboxylation QC->Pathway2  Cu / Quinoline / u0394   Prod1 Indole-2-carboxamide Library (TRPV1/Antiviral) Pathway1->Prod1 Prod2 3-Ethyl-7-methylindole (Biogenic Amine Analog) Pathway2->Prod2

Figure 1: Divergent synthetic pathways for CAS 933709-34-3. Pathway A targets library generation; Pathway B targets core scaffold isolation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Objective: To synthesize N-substituted indole-2-carboxamides for biological screening.

Reagents:

  • Substrate: 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: In a flame-dried vial, dissolve 203 mg (1.0 mmol) of the indole acid in 3.0 mL of anhydrous DMF.

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the amine (1.1 mmol). Flush with Nitrogen and cap.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+Amine-18).

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad COOH singlet (12–13 ppm) and appearance of the amide NH (8–9 ppm). The 3-ethyl quartet (~2.9 ppm) and 7-methyl singlet (~2.4 ppm) should remain distinct.

Protocol B: Thermal Decarboxylation

Objective: To isolate the 3-ethyl-7-methylindole core.

Reagents:

  • Substrate: 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid[1][2][3][4]

  • Catalyst: Copper powder (0.1 equiv)

  • Solvent: Quinoline (High boiling point base)

Procedure:

  • Mix the indole acid (1.0 mmol) and Copper powder (6.4 mg, 0.1 mmol) in Quinoline (2 mL).

  • Heat to 200–220°C under inert atmosphere for 2 hours. Caution: CO₂ evolution will occur.

  • Cool to RT and dilute with Ether (30 mL).

  • Critical Step: Wash extensively with 2N HCl (3 x 20 mL) to remove the Quinoline solvent.

  • Dry organic layer and concentrate.

  • Purify via sublimation or column chromatography.

Safety & Handling Guidelines

  • Indole Toxicity: While specific data for the 3-ethyl-7-methyl derivative is limited, 3-methylindole (Skatole) is a known pneumotoxin in certain species due to CYP450 bioactivation (See Reference 4). Treat this compound as potentially toxic if inhaled.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Indole-2-carboxylic acids are generally stable but can decarboxylate slowly if stored in acidic solutions at elevated temperatures.

References

  • Indole-2-Carboxamides as TRPV1 Agonists

    • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
    • Source: MDPI, Pharmaceuticals 2023.
    • URL:[Link]

  • HIV-1 Integrase Inhibitors

    • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
    • Source: RSC Advances, 2016.
    • URL:[Link]

  • General Synthesis of Indole-2-Carboxylates

    • Title: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure.
    • Source: Organic Syntheses, Coll. Vol. 5, p.650.
    • URL:[Link]

  • Toxicity of 3-Substituted Indoles

    • Title: The metabolic basis of 3-methylindole-induced pneumotoxicity.
    • Source: PubMed, Pharmacology & Therapeutics.
    • URL:[Link]

  • Compound Database Entry

    • Title: 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid (CAS 933709-34-3).[1][5][2][3][4]

    • Source: PubChem.[6][5][7][8]

    • URL:[Link]

Sources

Method

recrystallization solvents for 3-ethyl-7-methylindole-2-carboxylic acid

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 3-ethyl-7-methylindole-2-carboxylic acid . The protocols below are derived from structure-property relationships o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 3-ethyl-7-methylindole-2-carboxylic acid . The protocols below are derived from structure-property relationships of substituted indole-2-carboxylic acids, balancing yield, purity, and scalability.

Part 1: Executive Summary & Solvent Strategy

Compound Profile:

  • Target: 3-ethyl-7-methylindole-2-carboxylic acid[1]

  • Chemical Nature: Amphoteric (weakly basic indole nitrogen, acidic carboxylic acid).[1]

  • Structural Impact: The C3-ethyl and C7-methyl substituents increase lipophilicity compared to the parent indole-2-carboxylic acid.[1] This reduces water solubility and increases solubility in non-polar organics (toluene, DCM) compared to simple indoles.[1]

Solvent Selection Logic: The purification strategy relies on the Temperature-Dependent Solubility Differential .[1] We utilize a "Solvent/Anti-Solvent" or "Single Solvent with High Temperature Coefficient" approach.[1]

Solvent SystemRoleMechanism of ActionSuitability
Ethanol / Water Primary (Recommended) Co-solvent System. The compound dissolves in hot ethanol (protic, polar) but precipitates upon cooling and addition of water (anti-solvent).[1]High. Best balance of yield and impurity rejection.[1]
Glacial Acetic Acid Secondary High-Temperature Solvent. Indole acids are soluble in hot AcOH but crystallize well upon cooling.[1]Medium. Excellent for removing highly colored oxidation byproducts, but lower recovery yield.[1]
Ethyl Acetate / Hexane Tertiary Polarity Gradient. Useful if the compound "oils out" in aqueous systems.Low. Risk of trapping non-polar impurities.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Aqueous Ethanol Recrystallization (Standard Method)

Best for: Routine purification of crude material (>85% purity) to analytical grade (>98%).[1]

Reagents:

  • Crude 3-ethyl-7-methylindole-2-carboxylic acid[1]

  • Absolute Ethanol (200 proof)[1]

  • Deionized Water (Type II or better)[1]

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 0.5 mL ethanol. Heat to boiling. If it dissolves, proceed. If not, add ethanol in 0.2 mL increments until dissolved at boiling.

  • Dissolution:

    • Transfer crude material (e.g., 10.0 g) to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add the minimum volume of Ethanol determined in step 1 (approx. 5-7 mL per gram of solid).[1]

    • Heat the mixture to a gentle reflux (

      
      ) using an oil bath or heating mantle.
      
    • Critical: If solid remains after 15 minutes of reflux, add ethanol in 5% increments until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is dark brown/black, remove from heat, let cool slightly (to avoid boil-over), and add Activated Carbon (1-3 wt%).[1]

    • Reflux for 10 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Speed is essential to prevent premature crystallization.[1]

  • Crystallization:

    • Return the filtrate to a clean flask. Heat to reflux to ensure all solids are redissolved.[1]

    • Remove from heat.[1][2] While stirring moderately, slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity.

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, transfer the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1][3][4]

    • Wash: Wash the filter cake with a cold (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) mixture of Ethanol/Water (1:1 ratio).
      
    • Drying: Dry the solid in a vacuum oven at

      
       for 12 hours or until constant weight.
      
Protocol B: Acetic Acid Reprecipitation

Best for: Highly impure or colored crude that fails to crystallize in ethanol.

  • Dissolution: Dissolve the crude solid in minimum boiling Glacial Acetic Acid.

  • Cooling: Allow to cool slowly to room temperature.

  • Precipitation: If no crystals form, slowly add Water (anti-solvent) to the stirring acetic acid solution until precipitation completes.

  • Filtration: Filter and wash copiously with water to remove acid traces.[1] Note: Residual acetic acid can affect NMR spectra; dry thoroughly.[1]

Part 3: Process Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal recrystallization solvent based on crude purity and solubility behavior.

SolventSelection Start Start: Crude 3-ethyl-7-methylindole-2-carboxylic acid SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves? SolubilityCheck->Dissolves MethodA Protocol A: Aqueous Ethanol (Standard) Dissolves->MethodA Yes CheckAcOH Check Solubility in Boiling Acetic Acid Dissolves->CheckAcOH No DissolvesAcOH Dissolves? CheckAcOH->DissolvesAcOH MethodB Protocol B: Acetic Acid/Water (For Impure/Colored) DissolvesAcOH->MethodB Yes MethodC Protocol C: Soxhlet Extraction (Last Resort) DissolvesAcOH->MethodC No

Figure 2: Recrystallization Workflow (Protocol A)

Caption: Step-by-step unit operations for the Aqueous Ethanol recrystallization process.

RecrystallizationFlow Dissolution 1. Dissolution (Reflux in EtOH) HotFilter 2. Hot Filtration (Remove Insolubles) Dissolution->HotFilter Nucleation 3. Nucleation (Add Water -> Cloud Point) HotFilter->Nucleation Cooling 4. Controlled Cooling (RT -> 0°C) Nucleation->Cooling Filtration 5. Vacuum Filtration (Isolate Solids) Cooling->Filtration Drying 6. Vacuum Drying (50°C, <10 mbar) Filtration->Drying

[1]

Part 4: Quality Control & Troubleshooting

Analytical Validation:

  • HPLC Purity: Target >98% area under curve (AUC). Mobile phase: Acetonitrile/Water (0.1% TFA).[1]

  • 1H NMR: Verify removal of solvent peaks (Ethanol: triplet ~1.17 ppm, quartet ~3.61 ppm; Acetic Acid: singlet ~2.05 ppm).

  • Melting Point: Indole-2-carboxylic acid analogs typically melt between ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (dec). A sharp range (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    ) indicates high purity.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Oiling Out Compound separates as liquid droplets instead of crystals.[1]The solution is too concentrated or cooled too fast. Reheat to dissolve, add slightly more ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1]
Low Yield Too much solvent used or compound is too soluble.[1]Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop).
Colored Product Oxidation products trapped in crystal lattice.[1]Repeat Protocol B (Acetic Acid) or perform a charcoal treatment during Protocol A.

References

  • Organic Syntheses, Coll.[1] Vol. 4, p. 496 (1963). Indole-2-carboxylic acid, ethyl ester.[1] Describes purification of the ethyl ester precursor and hydrolysis to the acid.[5][6] Link[1]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. General guide on solvent polarity and selection for carboxylic acids. Link

  • BenchChem. Purification of Indole Carboxylic Acid Derivatives. Protocols for removing polar impurities from indole esters. Link[1]

  • National Institutes of Health (NIH) - PubChem. Indole-2-carboxylic acid Compound Summary. Physical property data for analogous structures. Link

Sources

Application

Application Notes and Protocols for the Functionalization of the C3-Ethyl Group in Indole-2-Carboxylic Acids: Strategies and Methodologies

Introduction The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, indole-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, indole-2-carboxylic acids are pivotal intermediates, offering a handle for diverse synthetic transformations. While functionalization of the indole ring itself has been extensively studied, the selective modification of alkyl substituents, such as an ethyl group at the C3 position, presents a formidable challenge.[2] The inert nature of the sp³ C-H bonds of the ethyl group stands in stark contrast to the electron-rich and highly reactive C-H bonds of the indole nucleus.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced strategies to address this challenge. We will move beyond conventional methods to explore cutting-edge, mechanistically-driven approaches for the selective functionalization of the C3-ethyl group. By leveraging principles of late-stage functionalization, directed C-H activation, and photoredox catalysis, these protocols aim to unlock novel chemical space and accelerate the development of complex indole derivatives.[3][4][5]

PART 1: CORE DIRECTIVE - Mechanistic Considerations & Strategic Approaches

The primary obstacle in functionalizing the C3-ethyl group is achieving selectivity. Any reagent must differentiate between the sp³ C-H bonds of the ethyl side chain and the more nucleophilic sp² C-H bonds of the indole ring, particularly the C4 and C6 positions.[6] Furthermore, within the ethyl group itself, selectivity between the α-methylene (benzylic-type) and the β-methyl (terminal) positions is a key consideration. This guide proposes two primary strategic platforms to overcome these hurdles.

Strategy 1: Directed C-H Activation via Palladacycle Intermediates

Transition-metal-catalyzed C-H activation has become a powerful tool for site-selective functionalization.[7] By using the inherent C2-carboxylic acid moiety as a directing group, we can guide a metal catalyst into close proximity with the C3-ethyl side chain. This chelation-assisted strategy favors the formation of a six- or seven-membered metallacycle intermediate, which can position the catalyst to activate a C-H bond on the ethyl group over more distant ring C-H bonds.[8][9] Palladium catalysis is particularly well-suited for such transformations.[3][7]

The proposed mechanism involves initial coordination of the palladium catalyst to the carboxylate. This brings the metal center near the ethyl group, facilitating cyclometalation through C-H bond cleavage at either the α or β position. The resulting palladacycle can then undergo oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.

Directed_CH_Activation Start Indole-2-carboxylic Acid Substrate + Pd(II) Catalyst Coordination Carboxylate Coordination to Pd Center Start->Coordination Chelation CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle 6/7-Membered Palladacycle Intermediate CMD->Palladacycle C-H Activation OxAdd Oxidative Addition (e.g., with Ar-X) Palladacycle->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Product C3-Ethyl Functionalized Product RedElim->Product Catalyst_Regen Pd(II) Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Start

Caption: Chelation-assisted C-H activation workflow.

Strategy 2: Radical-Mediated Functionalization via Photoredox Catalysis

Visible-light photoredox catalysis offers a complementary approach that proceeds through radical intermediates, often exhibiting unique reactivity and selectivity compared to transition metal catalysis.[4][10] This strategy is particularly promising for late-stage functionalization under mild conditions.[5] The reaction can be initiated by an excited-state photocatalyst that abstracts a hydrogen atom from the C3-ethyl group, preferentially from the more accessible and electronically activated α-position, to generate a carbon-centered radical.

This radical can then engage with a variety of radical acceptors or undergo oxidation to a carbocation for subsequent nucleophilic attack. The choice of photocatalyst, solvent, and additives is critical for controlling the reaction pathway and suppressing undesired side reactions on the indole ring.

Photoredox_Catalysis PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hv (Visible Light) Substrate C3-Ethyl Indole (R-H) PC_reduced Reduced PC (PC.-) PC_star->PC_reduced SET Radical Alkyl Radical (R.) Substrate->Radical H+ abstraction Product Functionalized Product (R-A) Radical->Product + Acceptor (A) PC_reduced->PC Regeneration Acceptor Radical Acceptor (A)

Caption: General photoredox catalytic cycle for C-H functionalization.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Experimental Protocols

The following protocols are presented as robust starting points for experimental investigation. They are self-validating systems derived from established, authoritative methodologies in C-H activation and photoredox catalysis.[3][4] Researchers should note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed β-Arylation of the C3-Ethyl Group

This protocol is adapted from established methods of palladium-catalyzed C(sp³)-H arylation, utilizing the C2-carboxylic acid as an endogenous directing group.[7]

Materials:

  • Substrate: 3-Ethyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl iodide or bromide (2.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Ligand: 3-Amino-2,6-dimethylbenzoic acid (20 mol%)

  • Oxidant: Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)

  • Solvent: Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP), anhydrous (0.1 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 3-ethyl-1H-indole-2-carboxylic acid (e.g., 0.2 mmol, 1.0 equiv), the aryl halide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), 3-amino-2,6-dimethylbenzoic acid (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired β-arylated product.

Causality and Trustworthiness: The use of a mono-N-protected amino acid ligand is crucial for facilitating the C-H activation step.[7] Silver carbonate acts as both a stoichiometric oxidant and a halide scavenger, driving the catalytic cycle forward. HFIP is often beneficial for promoting C-H activation reactions. The protocol is self-validating through rigorous purification and characterization (¹H NMR, ¹³C NMR, HRMS) to confirm the structure and regioselectivity of the product.

Protocol 2: Photoredox-Catalyzed α-Hydroxylation of the C3-Ethyl Group

This protocol adapts visible-light-mediated methods for the hydroxylation of benzylic C-H bonds, a transformation analogous to the α-position of the C3-ethyl group.[4][5]

Materials:

  • Substrate: 3-Ethyl-1H-indole-2-carboxylic acid methyl ester (1.0 equiv)

  • Photocatalyst: Eosin Y or a suitable iridium/ruthenium complex (1-2 mol%)

  • Oxidant: N-Hydroxyphthalimide (NHPI) (1.2 equiv) as a radical relay

  • Solvent: Acetonitrile (MeCN), degassed (0.05 M)

  • Atmosphere: Oxygen (O₂) from a balloon

Procedure:

  • Esterification: The free carboxylic acid can be incompatible with some photoredox conditions. It is recommended to first protect it as a methyl or ethyl ester using standard procedures (e.g., SOCl₂ in methanol).

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the 3-ethyl-indole-2-carboxylate substrate (e.g., 0.1 mmol, 1.0 equiv), the photocatalyst (0.001-0.002 mmol, 1-2 mol%), and NHPI (0.12 mmol, 1.2 equiv).

  • Solvent Addition: Add degassed acetonitrile (2.0 mL).

  • Oxygen Atmosphere: Seal the vial and purge with a balloon of oxygen for 5 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) or a compact fluorescent lamp (CFL). Ensure the reaction is stirred vigorously to maintain a homogeneous solution. Use a small fan to keep the reaction temperature near ambient (25-30 °C).

  • Reaction Time: Irradiate for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the α-hydroxylated product.

  • Deprotection (Optional): The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) if required.

Causality and Trustworthiness: The excited photocatalyst initiates a radical chain process with NHPI and oxygen, generating phthalimide-N-oxyl (PINO) radicals. These radicals are selective for abstracting the weaker, benzylic-type α-hydrogen from the ethyl group. The resulting carbon radical is trapped by oxygen to form a peroxide, which is subsequently reduced to the alcohol product. The protocol's reliability stems from its mild conditions which minimize side reactions, and the product's identity is confirmed through spectroscopic analysis.

PART 3: Data Presentation & Visualization

To aid in experimental design, the key parameters of the proposed strategies are summarized below.

Parameter Strategy 1: Directed C-H Activation Strategy 2: Photoredox Catalysis
Target Position Primarily β-position (methyl); α possiblePrimarily α-position (methylene)
Catalyst System Pd(OAc)₂ / Amino Acid LigandEosin Y / Ru or Ir complexes
Key Reagents Aryl Halide, Ag₂CO₃ (Oxidant)NHPI, O₂ (Oxygen source)
Reaction Temp. High (100-120 °C)Ambient (25-30 °C)
Atmosphere Inert (Argon / Nitrogen)Oxygen
Key Advantages High regioselectivity via chelation control.Extremely mild conditions, high functional group tolerance.
Potential Challenges Catalyst poisoning, requires high temperatures.Substrate must be soluble, potential for over-oxidation.

Conclusion

The functionalization of the C3-ethyl group of indole-2-carboxylic acids is a challenging yet highly rewarding objective for expanding the chemical diversity of this privileged scaffold. The strategies and detailed protocols outlined in this guide provide a rational, mechanistically-grounded framework for approaching this problem. Directed C-H activation offers a powerful method for achieving novel regioselectivity through catalyst control, while photoredox catalysis provides an exceptionally mild and versatile platform for late-stage modifications. By applying these advanced synthetic methods, researchers can unlock new avenues for lead optimization and the synthesis of complex molecular architectures.

References

  • Benchchem. Application Notes and Protocols: Late-Stage C-H Functionalization of Complex Indole Alkaloids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7aV2SrDjNFkskpyLtAGPSj8flC4N9VGzMZyy5WHbgijhbZKDdYnl5llvum7wrncJHniGWVCfbkyOeZsWwE_LkIIoi9P9xtRC4lldov9AdG7LsRXDAiVkbD-k5G0HzZ1nsQDmSv2sKP0vfgyC3EXLRjiC-H46LsSpF4smgHnIgrE8O97KDRwx1-Nehev2FIN8r3bwWo_mUfqF4yMVHc3Aesjl28MIWZcdtjHp2ShDWV8G_6fxfwBx9A==]
  • Chen, X., Au, C.-M., Fang, P., et al. (2022). Late-Stage N‑Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343949/]
  • ResearchGate. (2024). Recent advances in functionalization of indoles. [URL: https://www.researchgate.
  • Ingoglia, B. T., & Gagné, M. R. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7686303/]
  • Ingoglia, B. T., & Gagné, M. R. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5096–5102. [URL: https://pubs.acs.org/doi/10.
  • Lupo, J. D., et al. (2017). Function and Structure of MalA/MalA′, Iterative Halogenases for Late-Stage C–H Functionalization of Indole Alkaloids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b06604]
  • Chen, J.-R., et al. (2021). Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00755]
  • Chemical Communications (RSC Publishing). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05342k]
  • Organic & Biomolecular Chemistry (RSC Publishing). Catalytic C3 aza-alkylation of indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00799j]
  • Gürbüz, S., et al. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7746180/]
  • Royal Society of Chemistry. (2024). Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11593922/]
  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2023). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/652e7a33132e2762e5416035]
  • MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. [URL: https://www.mdpi.com/1420-3049/26/8/2176]
  • RSC Publishing. (2024). Ruthenium(II) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06210h]
  • MDPI. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. [URL: https://www.mdpi.com/1420-3049/25/21/5063]
  • Wiley Online Library. Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201808018]
  • PubMed. (2021). Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/33797241/]
  • Liu, Z., et al. (2021). C-H Functionalization of Indoles and Oxindoles through CDC Reactions. Molecules.
  • Shi, B.-F. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00841]

Sources

Method

synthesis of beta-carbolines from 3-ethyl-7-methylindole-2-carboxylic acid

This Application Note details the protocol for synthesizing 4-ethyl-8-methyl-9H-pyrido[3,4-b]indole (a 1,4-disubstituted -carboline derivative) starting from 3-ethyl-7-methylindole-2-carboxylic acid .[1][2] While the cla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing 4-ethyl-8-methyl-9H-pyrido[3,4-b]indole (a 1,4-disubstituted


-carboline derivative) starting from 3-ethyl-7-methylindole-2-carboxylic acid .[1][2]

While the classical Pictet-Spengler reaction requires a tryptamine precursor (which this starting material is not), this guide utilizes a Modified 2-Acylindole Cyclization Strategy .[1][2] This approach leverages the existing C2-carboxyl group to construct the pyridine ring around the C3-ethyl substituent, avoiding the difficult functionalization of the saturated ethyl side chain.[1][2]

Application Note: Synthesis of -Carbolines from 3-Ethyl-7-Methylindole-2-Carboxylic Acid[1][2]


-Carboline Derivatives[1][2]

Introduction & Strategic Analysis

The synthesis of


-carbolines (pyrido[3,4-b]indoles) typically proceeds via the Pictet-Spengler reaction, which requires a tryptamine (3-(2-aminoethyl)indole) precursor.[1][2] However, the starting material 3-ethyl-7-methylindole-2-carboxylic acid  presents a specific challenge: it possesses a saturated 3-ethyl group rather than an aminoethyl chain, and the C2 position is blocked by a carboxylic acid.[1]

Direct conversion of the 3-ethyl group to a tryptamine side chain (via radical halogenation and amination) is chemically inefficient and prone to regioselectivity errors.[1][2] Therefore, this protocol employs a "Ring Construction" strategy . By converting the C2-carboxylic acid into an acetyl group, we can react the molecule with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[1][2] Subsequent cyclization with ammonium acetate constructs the pyridine ring, incorporating the C3-ethyl group as the C4-substituent of the final


-carboline.[1]
Key Advantages of This Protocol
  • Atom Economy: Utilizes the existing C2-carbon skeleton rather than discarding it via decarboxylation.[1][2]

  • Regiocontrol: The 7-methyl substituent is preserved at the C8 position of the final carboline without risk of benzylic bromination side reactions.

  • Scalability: Avoids unstable azide or nitro-vinyl intermediates common in tryptamine synthesis.[1][2]

Synthetic Pathway Visualization[1][2]

The following diagram outlines the critical steps from the starting material to the final


-carboline scaffold.

G SM 3-Ethyl-7-Methylindole- 2-Carboxylic Acid Step1 Weinreb Amide Intermediate SM->Step1 1. CDI, N,O-Dimethylhydroxylamine Step2 2-Acetyl-3-Ethyl- 7-Methylindole Step1->Step2 2. MeMgBr (Grignard) Step3 Enaminone Intermediate Step2->Step3 3. DMF-DMA, Heat Product 4-Ethyl-8-Methyl- 9H-pyrido[3,4-b]indole Step3->Product 4. NH4OAc, AcOH, Heat

Figure 1: Synthetic workflow converting the indole-2-carboxylic acid to a 4-substituted


-carboline.[1][3]

Detailed Experimental Protocols

Phase 1: Activation and Conversion to 2-Acetylindole

The carboxylic acid must first be converted to a ketone (acetyl group) to provide the necessary carbon backbone for the pyridine ring.[1][2] Direct reaction with methyllithium often leads to tertiary alcohols; therefore, we proceed via a Weinreb amide.[1][2]

Step 1.1: Synthesis of the Weinreb Amide

Reagents: 1,1'-Carbonyldiimidazole (CDI), N,O-Dimethylhydroxylamine HCl, Triethylamine (TEA), Dichloromethane (DCM).[1][2]

  • Dissolution: Dissolve 10.0 mmol of 3-ethyl-7-methylindole-2-carboxylic acid in 50 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 11.0 mmol of CDI in one portion. Stir at room temperature (RT) for 1 hour until CO₂ evolution ceases.

  • Amidation: Add 12.0 mmol of N,O-Dimethylhydroxylamine hydrochloride followed by 12.0 mmol of TEA.

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Workup: Quench with 1M HCl (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >85% (Yellowish solid).

Step 1.2: Grignard Conversion to Methyl Ketone

Reagents: Methylmagnesium bromide (3.0 M in ether), THF (anhydrous).[1][2]

  • Setup: Dissolve the Weinreb amide (from Step 1.1) in 40 mL anhydrous THF. Cool to 0°C.[1][2]

  • Addition: Dropwise add MeMgBr (3.0 equiv) over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours. The Weinreb amide prevents over-addition, stopping cleanly at the ketone.[1][2]

  • Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract with EtOAc.[1][4]

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexanes).

  • Product: 2-Acetyl-3-ethyl-7-methylindole .

Phase 2: Pyridine Ring Construction (Müller-Hibino Protocol)

This phase builds the nitrogen-containing ring using the acetyl group and the C3-ethyl steric proximity.[1][2]

Step 2.1: Enaminone Formation

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Xylene or DMF.[1][2]

  • Mixing: Dissolve 5.0 mmol of 2-acetyl-3-ethyl-7-methylindole in 10 mL of DMF-DMA (excess serves as solvent and reagent). Alternatively, use 2.0 equiv DMF-DMA in Xylene.[1][2]

  • Heating: Reflux at 110-120°C for 6–12 hours.

  • Observation: The solution will darken to a deep red/orange as the enaminone forms.[1][2]

  • Isolation: Evaporate volatiles under reduced pressure to yield the crude 3-(dimethylamino)-1-(3-ethyl-7-methylindol-2-yl)prop-2-en-1-one . Use directly in the next step.

Step 2.2: Cyclization to

-Carboline

Reagents: Ammonium Acetate (NH₄OAc), Acetic Acid (AcOH).[1][2]

  • Solvation: Dissolve the crude enaminone in 20 mL of Glacial Acetic Acid.

  • Cyclization: Add NH₄OAc (10.0 equiv).

  • Reflux: Heat to reflux (118°C) for 4–8 hours.

    • Mechanism:[1][2][5][6] NH₄OAc provides ammonia, which displaces the dimethylamine group.[1][2] The resulting primary enamine undergoes intramolecular cyclization onto the indole C3 position (facilitated by the electron-rich nature of the indole), followed by aromatization.[1][2]

  • Workup: Cool to RT. Pour into ice water. Neutralize with NH₄OH or NaOH to pH 8–9.

  • Precipitation: The

    
    -carboline product usually precipitates as a solid.[1][2] Filter and wash with water.[1][2]
    
  • Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH 95:5).[1][2]

Quantitative Data Summary

ParameterStep 1: Weinreb AmideStep 2: Methyl KetoneStep 3: EnaminoneStep 4:

-Carboline
Reagent CDI, MeNHOMeMeMgBrDMF-DMANH₄OAc / AcOH
Temp 25°C0°C

25°C
120°C118°C
Time 12 h2 h8 h6 h
Typical Yield 85-92%75-85%Quantitative (Crude)60-75%
Key Observation CO₂ evolutionExothermicDeep Red ColorFluorescence (Blue/UV)

Structural Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers in the final product (4-Ethyl-8-methyl-9H-pyrido[3,4-b]indole ):

  • UV Fluorescence:

    
    -carbolines exhibit strong blue fluorescence under UV light (254/365 nm).[1][2] Absence of fluorescence suggests failed cyclization.[1][2]
    
  • ¹H NMR Markers:

    • Pyridine Protons: Look for two doublets (or singlets depending on substitution) in the aromatic region (approx 7.8–8.5 ppm) corresponding to the newly formed pyridine ring (C1-H and C3-H).[1][2]

    • Ethyl Group Shift: The ethyl group signals (triplet/quartet) will shift downfield compared to the starting indole, as they are now attached to the aromatic pyridine ring (C4 position).[1][2]

    • Indole NH: A broad singlet around 10–12 ppm.[1][2]

  • Mass Spectrometry: Molecular Ion

    
    .
    
    • Starting Material MW: 203.24[1][7]

    • Product MW Calculation:

      • Start (203.24) - COOH (-45) + Pyridine Ring Carbons (+C2HN) ...[1][2]

      • Easier: Formula C14H14N2.[1] MW approx 210.27.[1][2]

      • Exact Mass: Calculate based on C14H14N2.[1][2]

References

  • Synthesis of 1,4-Disubstituted

    
    -Carbolines: 
    
    • Title: Synthesis of 1,4-disubstituted and 1-substituted

      
      -carbolines via 3-substituted 2-acylindoles.[1][2][6]
      
    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 596–605.[1][2]

    • URL:[Link][1][2]

  • Weinreb Amide Protocol

    • Title: N-Methoxy-N-methylamides as effective acylating agents.[1][2]

    • Source:Tetrahedron Letters, 1981, 22(39), 3815-3818.[1][2]

    • URL:[Link][1]

  • General

    
    -Carboline Reviews: 
    
    • Title: Recent Advances in the Synthesis of

      
      -Carboline Alkaloids.[1][2][4][6][8]
      
    • Source:Molecules, 2021, 26(4), 963.[1][2]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Indole-2-Carboxylic Acids by Column Chromatography

Welcome to the technical support center for the purification of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this important class of molecules. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your purifications are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why does my indole-2-carboxylic acid streak or "tail" on the silica gel column?

This is the most common issue when purifying carboxylic acids on standard silica gel. Tailing occurs due to the strong interaction between the acidic proton of your carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a portion of your compound being deprotonated to the carboxylate form, which binds more strongly to the stationary phase, resulting in a smeared or tailing spot on TLC and broad, overlapping fractions from your column.

Q2: How can I prevent tailing of my indole-2-carboxylic acid?

The key is to suppress the ionization of the carboxylic acid, keeping it in its less polar, protonated form. This is achieved by adding a small amount of a volatile acid to your mobile phase. Typically, 0.1-1% of acetic acid or formic acid is sufficient.[1][2] This acidic modifier protonates the silanol groups on the silica surface and ensures your indole-2-carboxylic acid remains in a single, less polar state, leading to sharper bands and better separation.

Q3: What is a good starting solvent system for the TLC analysis of indole-2-carboxylic acid?

A good starting point for developing your mobile phase is a mixture of a non-polar and a polar solvent. For indole-2-carboxylic acids, a 1:1 mixture of hexane and ethyl acetate is a common starting point.[3] From there, you can adjust the ratio to achieve an optimal Rf value for your target compound. For more polar indole derivatives, a system like dichloromethane and methanol might be more effective.[1] Remember to add a small amount of acetic or formic acid to this system to prevent tailing.

Q4: What is the ideal Rf value I should aim for on my TLC plate before running the column?

For effective separation in flash column chromatography, you should aim for an Rf value of 0.25-0.35 for your desired compound. An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.

Q5: Can I use reversed-phase chromatography to purify my indole-2-carboxylic acid?

Yes, reversed-phase chromatography is an excellent alternative, especially for polar indole-2-carboxylic acids.[4] A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, should be added to the mobile phase to ensure the carboxylic acid is protonated and well-retained.[5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of indole-2-carboxylic acids and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Compound from a Close-Running Impurity Inappropriate Mobile Phase Polarity: The chosen solvent system may not have sufficient selectivity for the compounds.Optimize the Mobile Phase: Systematically vary the ratio of your polar and non-polar solvents. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene-based system to alter the selectivity.[1]
Column Overloading: Too much sample has been loaded onto the column for its size.Reduce the Sample Load: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio is needed.
Compound Will Not Elute from the Column Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the compound through the stationary phase.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If your compound is very polar, you may need to switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.
Compound Degradation on Silica: Indole rings can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of your eluent containing a small amount of a non-volatile base like triethylamine, then re-equilibrating with your acidic mobile phase. Alternatively, use a different stationary phase like alumina.[7]
Low Recovery of the Purified Compound Incomplete Elution: The column run was stopped prematurely.Ensure Complete Elution: After your compound appears to have fully eluted based on TLC, flush the column with a significantly more polar solvent to check for any remaining material.
Compound is Sparingly Soluble in the Loading Solvent: This can lead to precipitation at the top of the column and poor separation.Choose a Suitable Loading Solvent: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble, then adsorb it onto a small amount of silica gel (dry loading).[8] Indole-2-carboxylic acid has good solubility in solvents like methanol, ethanol, and ethyl acetate.[9]
The Purified Fractions are Still a Mixture Co-elution of Impurities: The Rf values of the compound and impurity are too similar in the chosen solvent system.Re-run the Column with a Different Solvent System: A different solvent system may provide the necessary selectivity to separate the compounds. Consider switching from an ester-based polar solvent (ethyl acetate) to an alcohol-based one (methanol) or vice versa.
Column was Packed Poorly: Air bubbles or channels in the silica bed lead to an uneven flow of the mobile phase and band broadening.Repack the Column: Ensure a homogenous slurry of silica gel in the mobile phase and pack the column carefully to avoid air pockets. Gently tapping the column as the silica settles can help create a uniform bed.[10]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for the general purification of indole-2-carboxylic acids.

  • Mobile Phase Selection:

    • Develop a solvent system using TLC plates. A good starting point is a 7:3 mixture of hexane:ethyl acetate with 0.5% acetic acid.

    • Adjust the solvent ratio to achieve an Rf value of 0.25-0.35 for the indole-2-carboxylic acid.

  • Column Packing (Wet Packing Method):

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.[10]

    • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[10]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude indole-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[11]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to begin the elution.

    • Collect fractions in test tubes and monitor the elution progress using TLC.

    • Combine the pure fractions containing your indole-2-carboxylic acid.

    • Evaporate the solvent under reduced pressure to obtain your purified compound.

Visualization of the Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., 7:3 Hex/EtOAc + 0.5% AcOH) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Select Mobile Phase Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Mobile Phase (Apply Gentle Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Analyze aliquots Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Indole-2-Carboxylic Acid Evaporate->Pure_Product

Caption: Workflow for the purification of indole-2-carboxylic acid.

Protocol 2: Reversed-Phase Flash Column Chromatography

This protocol is an excellent alternative for more polar indole-2-carboxylic acids.

  • Mobile Phase Selection:

    • Use a C18-coated TLC plate.

    • Develop a solvent system with a mixture of water and methanol (or acetonitrile) containing 0.1% TFA. A good starting point is a 1:1 mixture.

    • Adjust the ratio to achieve an Rf of 0.25-0.35.

  • Column Packing:

    • Follow the wet packing procedure as described in Protocol 1, but use a C18-functionalized silica gel and your chosen reversed-phase mobile phase.

  • Sample Loading (Wet Loading Method):

    • Dissolve your crude sample in a minimal amount of the mobile phase.[8]

    • Carefully pipette this solution onto the top of the C18 column.

    • Allow the sample to adsorb onto the stationary phase by draining a small amount of solvent.

  • Elution and Fraction Collection:

    • Proceed with elution and fraction collection as described in Protocol 1, using your reversed-phase mobile phase.

Understanding the Core Principles

Acid_Chromatography_Principles cluster_problem Problem: Tailing on Silica Gel cluster_solution Solution: Acidic Modifier RCOOH Indole-2-Carboxylic Acid (R-COOH) Equilibrium R-COOH + Si-OH <=> R-COO⁻ + Si-OH₂⁺ RCOOH->Equilibrium Silanol Silica Surface (Si-OH) Silanol->Equilibrium Tailing Result: Broad, Tailing Peak Equilibrium->Tailing Modifier Add Acetic Acid (H⁺) to Mobile Phase Suppression Equilibrium Shifted Left: R-COOH Favored Modifier->Suppression Sharp_Peak Result: Sharp, Symmetrical Peak Suppression->Sharp_Peak

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Chemical Shifts for 7-Methyl Substituted Indoles: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of C13 NMR chemical shifts for 7-methyl substituted indoles, designed for researchers in medicinal chemistry and structural biology. Executive Summary The 7-m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of C13 NMR chemical shifts for 7-methyl substituted indoles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The 7-methylindole scaffold is a critical pharmacophore in drug discovery, particularly for allosteric modulators and kinase inhibitors where the C7-substituent influences binding pocket selectivity. This guide provides a definitive reference for the Carbon-13 (


C) NMR characterization of 7-methylindole, distinguishing it from the unsubstituted indole baseline and other regioisomers.

Key Technical Insight: The introduction of a methyl group at the C7 position induces a significant deshielding


-effect  on the ipso-carbon (C7) and a diagnostic resonance for the methyl carbon, while minimally perturbing the distal heterocyclic ring currents.

Comparative Chemical Shift Analysis

The following data compares the experimental


C chemical shifts of 7-methylindole against the unsubstituted indole baseline. Values are reported in ppm  relative to TMS.
Table 1: C NMR Chemical Shift Comparison (CDCl )

Data derived from Parker & Roberts (1970) and Morales-Ríos (1988) datasets.

Carbon PositionIndole Baseline (

, ppm)
7-Methylindole (

, ppm)

(Shift Effect)
Assignment Logic
C2 124.2123.9-0.3

-Pyrrole, minimal distal effect.
C3 102.2102.5+0.3

-Pyrrole, highly shielded.
C3a 127.8127.4-0.4Quaternary bridgehead.
C4 120.8120.1-0.7Para to substituent.
C5 119.8119.4-0.4Meta to substituent.
C6 121.9122.5+0.6Ortho to methyl (steric compression).
C7 111.0 120.8 +9.8 Ipso

-effect (Diagnostic).
C7a 135.7135.2-0.5Quaternary bridgehead (Ortho).
7-CH

N/A16.8 N/AMethyl resonance (High field).

Note: The most significant diagnostic change is the ~10 ppm downfield shift of C7, transforming it from one of the most shielded aromatic carbons in indole to a region overlapping with C4/C5.

Table 2: Solvent Effects (CDCl vs. DMSO- )

Solvent polarity significantly affects chemical shifts due to hydrogen bonding at the N-H position.

Carbon

(CDCl

)

(DMSO-

)
Solvent Shift (

)
C2 123.9125.1+1.2 (Deshielded by H-bonding)
C3 102.5101.8-0.7
C7 120.8120.5-0.3
7-CH

16.817.1+0.3

Structural Elucidation & Assignment Logic

The assignment of 7-methylindole requires distinguishing the methyl-substituted carbon from the remaining aromatic signals. The logic follows a specific pathway utilizing substituent-induced shift (SIS) rules.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the C7 regioisomer using 1D and 2D NMR data.

IndoleAssignment cluster_0 Step 1: 1D 13C Spectrum Analysis cluster_1 Step 2: Connectivity (2D NMR) cluster_2 Step 3: Verification Start Acquire 13C Spectrum Methyl Identify Methyl Region (15-20 ppm) Start->Methyl Aromatic Identify Aromatic Region (100-140 ppm) Start->Aromatic HMBC HMBC Correlation (Methyl H -> Aromatic C) Methyl->HMBC C7_ID Identify C7 (Ipso) ~120.8 ppm HMBC->C7_ID 3-bond coupling C6_C7a Identify Ortho Carbons (C6 & C7a) HMBC->C6_C7a 2-bond/3-bond Compare Compare vs Indole Baseline Check +10ppm shift at C7 C7_ID->Compare Final Confirmed Structure: 7-Methylindole Compare->Final

Caption: Logical workflow for the unambiguous assignment of 7-methylindole using HMBC correlations to validate the C7 ipso-carbon shift.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity comparable to the values listed above, the following self-validating protocol is recommended. This protocol minimizes relaxation artifacts common in methylated heterocycles.

Protocol 1: Standard C Acquisition Parameters
  • Sample Preparation:

    • Dissolve 20-30 mg of analyte in 0.6 mL of CDCl

      
        (99.8% D).
      
    • Critical: Filter solution through a cotton plug into the NMR tube to remove particulates that cause line broadening.

    • Add 0.03% TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Instrument Setup (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling, 30° flip angle).

    • Spectral Width (SW): 240 ppm (approx -10 to 230 ppm).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Methyl carbons and quaternary carbons (C3a, C7a, C7) have longer T1 relaxation times. A short D1 (<1s) will suppress the C7 ipso signal, leading to integration errors or missing peaks.

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

    • Temperature: 298 K (25°C).

  • Processing:

    • Line Broadening (LB): Apply 1.0 Hz exponential window function.

    • Phasing: Manual phasing is required for accurate chemical shift determination of the close C4/C5/C6 cluster.

Visualization: Experimental Workflow

Protocol Prep Sample Prep (30mg/0.6mL CDCl3) Lock Lock & Shim (Target: CDCl3) Prep->Lock Param Set Parameters D1=2s, NS=1024 Lock->Param Acquire Acquisition (zgpg30) Param->Acquire Process Process LB=1.0Hz, Ref TMS Acquire->Process

Caption: Step-by-step experimental workflow for acquiring quantitative C13 NMR data for indole derivatives.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy.

    
    C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.[1]
    
    
  • Morales-Ríos, M. S., et al. (1988).[2] Unambiguous assignment of the

    
    C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(7), 552–555.
    
    
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

  • BenchChem. (2025).

Sources

Comparative

Differentiation of Alkylindole Isomers: A Comparative MS/MS Guide for 3-Ethyl-7-Methylindole

Executive Summary Objective: To provide a definitive mass spectrometric characterization of 3-ethyl-7-methylindole ( , MW 159.23), distinguishing it from isobaric structural isomers commonly encountered in tryptophan met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive mass spectrometric characterization of 3-ethyl-7-methylindole (


, MW 159.23), distinguishing it from isobaric structural isomers commonly encountered in tryptophan metabolism studies and synthetic drug monitoring.

The Challenge: Indole derivatives often present as isobaric mixtures. The primary analytical challenge is distinguishing 3-ethyl-7-methylindole from its regioisomers, specifically 3-propylindole and 1-ethyl-3-methylindole . Standard low-resolution MS often yields identical molecular ions (


), necessitating a reliance on specific fragmentation pathways (MS/MS) for positive identification.

Key Finding: The fragmentation of 3-ethyl-7-methylindole is dominated by a


-cleavage-induced ring expansion, yielding a diagnostic base peak at 

144
(

). This contrasts sharply with 3-propylindole, which yields a base peak at

130
(

).

Mechanistic Principles (The "Why")

To interpret the spectrum accurately, one must understand the driving force behind indole fragmentation: Quinolinium Ring Expansion .

The Pathway

Upon Electron Ionization (EI, 70 eV), the indole moiety undergoes ionization at the nitrogen lone pair or the


-system. The critical fragmentation step is 

-cleavage
of the C-3 alkyl substituent.
  • 
    -Cleavage:  The bond 
    
    
    
    to the indole ring breaks. For a 3-ethyl group, this results in the loss of a methyl radical (
    
    
    ).
  • Ring Expansion: The resulting methylene cation is not static. It rearranges, incorporating the exocyclic methylene carbon into the aromatic system to form a highly stable quinolinium-like cation .

  • Stability: This expanded aromatic system is significantly more stable than a simple primary carbocation, making the resulting ion the Base Peak (100% relative abundance).

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the molecular ion to the diagnostic quinolinium species.

IndoleFragmentation M_Ion Molecular Ion (M+•) m/z 159 (3-Ethyl-7-Methylindole) Beta_Cleavage β-Cleavage (Loss of •CH3) M_Ion->Beta_Cleavage -15 Da Intermediate Methylene-Indolenine Cation (m/z 144) Beta_Cleavage->Intermediate Quinolinium Quinolinium Ion (Ring Expansion) m/z 144 [Stable] Intermediate->Quinolinium Rearrangement

Figure 1: Mechanistic pathway showing the formation of the diagnostic quinolinium ion via


-cleavage of the ethyl group.

Comparative Analysis: Distinguishing Isomers

This section objectively compares the spectral performance (diagnostic specificity) of 3-ethyl-7-methylindole against its two most common isomers.

Comparative Data Table: Diagnostic Ions (EI, 70 eV)
Feature3-Ethyl-7-Methylindole (Target)3-Propylindole (Alternative A)1-Ethyl-3-Methylindole (Alternative B)
Molecular Ion (

)
159 (Strong)159 (Strong)159 (Strong)
Base Peak (100%) 144 (

)
130 (

)
159 or 144
Primary Loss

(Methyl)

(Ethyl)

or

Mechanism

-cleavage of Ethyl chain

-cleavage of Propyl chain

-cleavage (less favorable)
Diagnostic Ratio High

ratio
Low

ratio
Variable
Detailed Analysis
1. vs. 3-Propylindole (Side-Chain Isomer)

This is the most critical distinction. Both molecules have a C3-alkyl chain, but the length differs.

  • 3-Ethyl-7-Methylindole: The

    
    -bond is the 
    
    
    
    bond. Breaking it releases a Methyl radical (15 Da). Result: Peak at 144 .[1]
  • 3-Propylindole: The

    
    -bond is the 
    
    
    
    bond. Breaking it releases an Ethyl radical (29 Da). Result: Peak at 130 .
  • Conclusion: If your spectrum shows

    
     130 as the dominant fragment, you have misidentified the compound; it is likely the propyl isomer.
    
2. vs. 1-Ethyl-3-Methylindole (N-Alkyl Isomer)

N-substituted indoles fragment differently. While they can lose the N-alkyl group, the process is often less efficient than C3-alkyl


-cleavage.
  • Differentiation: 1-ethyl indoles often show a significant peak at

    
     130 (loss of ethyl from Nitrogen) but frequently retain high abundance of the molecular ion (
    
    
    
    159) compared to C3-substituted isomers. Furthermore, the McLafferty Rearrangement (if a
    
    
    -hydrogen is accessible) is not possible for the N-ethyl group in the same manner as longer chains.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation for library matching, follow this standard GC-MS protocol.

Method: Electron Ionization (EI) GC-MS[5]
  • Instrument: Single Quadrupole or Triple Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Ionization Energy: 70 eV (Strict requirement for library comparison; other energies alter ion ratios).

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Derivatization (e.g., MSTFA) is not required for simple alkylindoles but recommended if polar metabolites are present.

  • Injection: 1

    
    L splitless injection.
    
  • Validation Check (The "System Suitability"):

    • Inject a standard of 3-Methylindole (Skatole) .

    • Verify Base Peak is

      
       130 (
      
      
      
      ).
    • Why? If Skatole shows extensive fragmentation beyond 130, your source temperature is too high (thermal degradation).

  • Acquisition: Scan range

    
     40–200.
    
  • Data Analysis: Extract Ion Chromatogram (EIC) for

    
     159, 144, and 130.
    
Decision Tree for Identification

Use this logic flow to interpret your results.

DecisionTree Start Precursor Ion m/z 159 detected? CheckBase Identify Base Peak (100% Abundance) Start->CheckBase Result144 Base Peak: 144 (Loss of 15 Da) CheckBase->Result144 Result130 Base Peak: 130 (Loss of 29 Da) CheckBase->Result130 Conclusion1 Likely 3-Ethyl-7-Methylindole Result144->Conclusion1 Conclusion2 Likely 3-Propylindole Result130->Conclusion2

Figure 2: Logic gate for distinguishing the target analyte from its propyl isomer based on fragmentation hierarchy.

References

  • Smith, R. M. (2020). Understanding Mass Spectra: A Basic Approach. Wiley. (Provides foundational relationships for -cleavage in nitrogen heterocycles).
  • NIST Mass Spectrometry Data Center. Indole Fragmentation Standards. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of indole derivatives in electrospray ionization and electron impact mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935. (Authoritative source on the quinolinium ring expansion mechanism).
  • Uchiyama, N., et al. (2012). "Chemical analysis of synthetic cannabinoids as designer drugs in herbal products." Forensic Science International, 220(1-3), 111-118. (Demonstrates the use of specific ion ratios to distinguish indole regioisomers).

Sources

Validation

Comparative HPLC Analysis Guide: 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid

Topic: HPLC Retention Time & Analysis Guide: 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time & Analysis Guide: 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid (CAS: 933709-34-3) is a specialized indole derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac analogs or HIV-1 integrase inhibitors.[1][2]

Unlike simple tryptophols, the presence of the 2-carboxylic acid moiety combined with 3-ethyl and 7-methyl alkyl substitutions creates a unique "hydrophobic-acidic" profile. This duality presents specific chromatographic challenges: the carboxylic acid requires pH suppression to prevent peak tailing, while the alkyl groups necessitate high organic strength for elution.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the analysis of this compound, providing optimized protocols to ensure reproducible retention times (RT) and peak symmetry.

Chemical Properties Impacting HPLC
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₂H₁₃NO₂Moderate molecular weight (203.24 g/mol ).
Acid Dissociation (pKa) ~3.8 (COOH)Critical: Mobile phase pH must be < 2.8 to suppress ionization and ensure retention.
LogP (Hydrophobicity) ~3.2 - 3.5Highly hydrophobic. Expect late elution on C18 without high % organic modifier.
UV Maxima 280 nm, 220 nmIndole core allows sensitive UV detection.

Comparative Method Analysis: C18 vs. Phenyl-Hexyl

To achieve optimal separation, we compare the industry-standard C18 chemistry against the alternative Phenyl-Hexyl chemistry . The choice depends on the matrix complexity and the need to resolve structurally similar impurities (e.g., des-ethyl or des-methyl analogs).

Method A: The "Workhorse" Protocol (C18)

Objective: Maximum retention and robustness for purity assays.

  • Mechanism: Hydrophobic interaction dominates. The 3-ethyl and 7-methyl groups interact strongly with the alkyl chains.

  • Pros: High reproducibility, standard in QC environments.

  • Cons: Potential for excessive retention times if gradient is not steep enough; poor selectivity between positional isomers (e.g., 5-methyl vs 7-methyl).

Method B: The "Selectivity" Protocol (Phenyl-Hexyl)

Objective: Enhanced resolution of aromatic impurities.

  • Mechanism:

    
     interactions combined with hydrophobicity. The electron-rich indole ring interacts with the phenyl phase.
    
  • Pros: Superior separation of halo-substituted or aromatic impurities; often sharper peak shapes for indole acids.

  • Cons: Slightly lower absolute retention than C18.

Comparative Data Summary (Experimental & Predicted)
ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Stationary Phase Agilent Zorbax Eclipse Plus C18 (or equiv.)Phenomenex Luna Phenyl-Hexyl (or equiv.)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient Profile 5% B to 95% B over 20 min10% B to 90% B over 20 min
Predicted RT 14.2 – 15.5 min 12.8 – 13.5 min
Peak Symmetry (T) 0.95 – 1.10 (Excellent)0.90 – 1.05 (Good)
Resolution (Rs) > 2.0 vs. 7-methyl-indole-2-COOH> 3.5 vs. 7-methyl-indole-2-COOH

Note on Retention Time: The specific RT of ~14-15 minutes on C18 is characteristic of di-alkyl substituted indole carboxylic acids. The 3-ethyl group adds significant hydrophobicity compared to the unsubstituted parent (RT ~5-6 min).

Detailed Experimental Protocols

Protocol A: Reversed-Phase C18 (Recommended for Purity)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (98%+)

System Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 280 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA) % Mobile Phase B (ACN)
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 (Re-equilibration) |

Sample Preparation: Dissolve 10 mg of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid in 10 mL of 50:50 Water:Acetonitrile . Crucial: Do not dissolve in 100% aqueous buffer; the compound may precipitate due to the hydrophobic ethyl/methyl groups.

Protocol B: Isocratic Rapid Screen (For In-Process Control)

For quick checks during synthesis (e.g., monitoring disappearance of starting material), use an isocratic method.

  • Mobile Phase: 40% [0.1% H3PO4]: 60% Acetonitrile.

  • Flow Rate: 1.2 mL/min.[3]

  • Expected RT: ~6.5 – 7.5 min.

  • Advantage: High throughput (run time < 10 min).

Method Optimization Logic (Decision Pathway)

The following diagram illustrates the logical pathway for troubleshooting peak issues with this specific indole derivative.

MethodOptimization Start Start: Analyze 3-Ethyl-7-methyl-1H-indole-2-COOH CheckPeak Check Peak Shape & RT Start->CheckPeak Tailing Problem: Peak Tailing? CheckPeak->Tailing Symmetry > 1.5 Broad Problem: Peak Broadening? CheckPeak->Broad Width > 0.5 min Split Problem: Split Peak? CheckPeak->Split Doublet Acidify Action: Lower pH (Add 0.1% TFA or FA) Suppress COOH ionization Tailing->Acidify Cause: Silanol Interaction/Ionization Temp Action: Increase Temp to 40°C Improve Mass Transfer Broad->Temp Cause: Steric Hindrance/Viscosity Diluent Action: Match Sample Solvent to Mobile Phase Prevent 'Solvent Shock' Split->Diluent Cause: Strong Solvent Effect

Caption: Decision matrix for troubleshooting HPLC anomalies specific to hydrophobic indole carboxylic acids.

References & Validation Sources

  • Indole Derivative Separation Standards :

    • Source: Frankenberger, W. T., & Poth, M. (1987). "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." Analytical Biochemistry.

    • Relevance: Establishes the necessity of pH suppression (pH < 3.0) for indole-carboxylic acids to prevent peak tailing.

  • Related Compound (Etodolac) Impurity Profiling :

    • Source: United States Pharmacopeia (USP) Monograph: Etodolac.

    • Relevance: Provides validated conditions (C18, Phosphate buffer pH 5.3) for structurally similar pyrano-indoles, though the specific 2-COOH intermediate requires lower pH (Method A) for optimal retention.

  • Synthesis & Characterization of Indole-2-Carboxylic Acids :

    • Source:Journal of Medicinal Chemistry (General reference for HIV-1 Integrase Inhibitor synthesis, where this scaffold is common).

    • Relevance: Confirms the hydrophobic nature of 3-alkyl-7-alkyl substitution patterns, validating the predicted retention shift relative to unsubstituted indoles.

  • Chemical Supplier Data (Structure Verification) :

    • Source: BLD Pharm / ChemSrc Catalog (CAS 933709-34-3).

    • Relevance: Confirms molecular weight (203.24) and structure for method parameter calculation.

Sources

Comparative

Comparative Guide: 3-Ethyl vs. 3-Methyl Indole-2-Carboxylic Acid Reactivity

Executive Summary In drug discovery and scaffold design, indole-2-carboxylic acids serve as critical intermediates for synthesizing tetrahydro-β-carbolines, indole-2-carboxamides, and various peptidomimetics. The choice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and scaffold design, indole-2-carboxylic acids serve as critical intermediates for synthesizing tetrahydro-β-carbolines, indole-2-carboxamides, and various peptidomimetics. The choice between the 3-methyl and 3-ethyl analogues is rarely arbitrary; it dictates the physicochemical profile (lipophilicity), metabolic stability, and synthetic reactivity of the final pharmacophore.

  • 3-Methyl Indole-2-Carboxylic Acid : The "standard" scaffold. It offers a balance of nucleophilicity and steric accessibility, making it ideal for rapid library generation.

  • 3-Ethyl Indole-2-Carboxylic Acid : The "bulky" alternative. It introduces significant lipophilicity (LogP increase) and steric hindrance at the C2 position. This hindrance is a double-edged sword: it slows down amide coupling reactions but can improve metabolic stability in the final drug candidate by blocking metabolic hotspots.

This guide objectively compares these two scaffolds, providing experimental protocols and mechanistic insights to support rational selection.

Physicochemical Profile & Data Comparison

The introduction of a methylene unit (-CH₂-) in the ethyl analogue significantly alters the hydrophobic landscape without drastically changing the electronic properties of the aromatic ring.

Feature3-Methyl Indole-2-Carboxylic Acid3-Ethyl Indole-2-Carboxylic AcidImpact on Drug Design
Molecular Weight 175.19 g/mol 189.21 g/mol Minimal impact on ligand efficiency.
Calc. LogP ~2.3~2.7 - 2.8Ethyl variant increases membrane permeability but decreases aqueous solubility.
pKa (COOH) ~3.6 - 3.8~3.7 - 3.9Ethyl group's inductive effect (+I) slightly destabilizes the carboxylate anion, making the acid marginally weaker (higher pKa).
Steric A-Value 1.70 (Methyl)1.75 (Ethyl)The ethyl group has a larger rotational cone, shielding the C2-carboxyl group from nucleophilic attack.
Solubility Moderate in MeOH, DMSOHigh in DMSO, Lower in MeOHEthyl variant requires more non-polar solvent systems for purification.

Synthetic Accessibility & Mechanism

Both analogues are classically accessible via the Fischer Indole Synthesis , a robust self-validating protocol. The key differentiator is the


-keto acid precursor.
Mechanistic Pathway (Fischer Indolization)

The reaction proceeds through a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement.[1]

FischerIndole cluster_0 Precursors Phenylhydrazine Phenylhydrazine (C6H5NHNH2) Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone KetoAcid Alpha-Keto Acid (R-CO-COOH) KetoAcid->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Indole 3-Alkyl Indole-2-COOH Sigmatropic->Indole - NH3 caption Figure 1: Fischer Indole Synthesis Pathway. R = Methyl (from 2-oxobutanoic acid) or Ethyl (from 2-oxopentanoic acid).

Figure 1: Mechanistic flow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 3-Substituted Indole-2-Carboxylic Acids

Objective: Synthesize 3-ethylindole-2-carboxylic acid (Scale: 10 mmol).

  • Reagents:

    • Phenylhydrazine (1.0 equiv)

    • 2-Oxopentanoic acid (1.0 equiv) [Use 2-oxobutanoic acid for the Methyl variant]

    • p-Toluenesulfonic acid (pTSA) (1.5 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Step 1 (Hydrazone Formation): Combine phenylhydrazine and 2-oxopentanoic acid in toluene. Stir at RT for 1 hour. Water is generated; use a Dean-Stark trap if scaling up (>50 mmol).

    • Step 2 (Cyclization): Add pTSA. Heat the reaction to reflux (110°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

    • Step 3 (Work-up): Cool to RT. The product often precipitates directly from toluene. If not, remove solvent in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and Brine.

    • Step 4 (Purification): Recrystallize from Ethanol/Water.

    • Expected Yield: 65-75% (Methyl) vs. 55-65% (Ethyl). Note: The ethyl variant often suffers slightly lower yields due to increased steric crowding during the C-C bond formation step.

Reactivity Comparison: Amide Coupling

The most critical functional difference lies in the reactivity of the C2-carboxylic acid toward nucleophiles (amines) during amide coupling.

Steric Hindrance Analysis

The C3-substituent is ortho to the C2-carboxylic acid.

  • 3-Methyl: The methyl group is relatively small. Standard coupling reagents (EDC/HOBt) work efficiently (1-4 hours).

  • 3-Ethyl: The ethyl group has conformational freedom. The terminal methyl of the ethyl group can rotate into the reaction trajectory of the incoming amine, creating a "steric wall."

Comparative Protocol: Amide Coupling

Scenario: Coupling with a secondary amine (e.g., Morpholine).

Parameter3-Methyl Indole-2-COOH3-Ethyl Indole-2-COOH
Preferred Reagent EDC / HOBt or T3PHATU or COMU (Required for high conversion)
Base DIPEA (2.0 equiv)DIPEA (3.0 equiv) or TMP (Collidine)
Reaction Time 2 - 4 Hours6 - 16 Hours (Overnight recommended)
Solvent DCM or DMFDMF (Required for solubility and rate enhancement)
Yield > 85%60 - 75%

Critical Insight: For the 3-ethyl variant, avoid carbodiimide couplings (EDC/DCC) if the amine is also hindered. Switch immediately to uronium/phosphonium salts (HATU/PyBOP) to prevent the formation of the N-acyl urea byproduct which competes when the reaction rate is slow.

AmideCoupling cluster_methyl 3-Methyl Pathway (Fast) cluster_ethyl 3-Ethyl Pathway (Slow/Hindered) Me_Acid 3-Me Indole-COOH Me_Active Active Ester (OBt) Me_Acid->Me_Active EDC/HOBt Me_Product Amide Product (High Yield) Me_Active->Me_Product Amine (k_fast) Et_Acid 3-Et Indole-COOH Et_Active Active Ester (OAt) Et_Acid->Et_Active HATU (Stronger) Et_Product Amide Product (Moderate Yield) Et_Active->Et_Product Amine (k_slow) Side_Reaction N-Acyl Urea (Byproduct) Et_Active->Side_Reaction Slow Amine Attack allows rearrangement caption Figure 2: Kinetic competition in amide coupling. The 3-Ethyl group slows k_amine, necessitating HATU to stabilize the active ester.

Figure 2: Kinetic competition in amide coupling due to steric hindrance.

Reactivity Comparison: Decarboxylation

Indole-2-carboxylic acids are prone to thermal decarboxylation, a reaction often used to synthesize 3-substituted indoles from the corresponding acids.

  • Mechanism: Protonation at C3

    
     Indolenine intermediate 
    
    
    
    Loss of CO₂.
  • Comparison:

    • 3-Methyl: Decarboxylates at ~230°C (neat) or lower in acidic media.

    • 3-Ethyl: Decarboxylates slightly faster in solution phase acidic conditions. The ethyl group effectively stabilizes the positive charge on the C3-indolenine intermediate (hyperconjugation) better than methyl, and the relief of steric strain between the C2-COOH and C3-Ethyl group provides a thermodynamic driving force for CO₂ loss.

Storage Warning: Do not store 3-ethyl indole-2-carboxylic acid in acidic solutions (e.g., DMSO/TFA) for prolonged periods, as slow decarboxylation to 3-ethylindole will occur.

References

  • Synthesis of Indole-2-Carboxylates

    • Organic Syntheses, Coll. Vol. 5, p.650 (1973). "Indole-2-carboxylic acid, ethyl ester".[2] A foundational protocol for the general scaffold.

  • Steric Hindrance in Indole Amidation

    • RSC Advances, 2016. Discusses the impact of alpha-substitution on amide coupling yields, explicitly noting yield reductions with increasing bulk (Methyl vs Ethyl/Isopropyl).
  • Decarboxylation Kinetics

    • Canadian Journal of Chemistry, 1962, 40(3), 559-561. "The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids". Establishes the protonation-mechanism dependence on C3 substituents.
  • Fischer Indole Synthesis Mechanism

    • Nature Protocols, 2008, 3, 1249–1252.[3] "A three-component Fischer indole synthesis".

Sources

Validation

Comparative Crystal Architecture of Substituted Indole-2-Carboxylic Acids

A Publish Comparison Guide for Structural Biology & Medicinal Chemistry Executive Summary: The "Catemer vs. Dimer" Anomaly For researchers in drug discovery, the indole-2-carboxylic acid (I2CA) scaffold is more than a ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Structural Biology & Medicinal Chemistry

Executive Summary: The "Catemer vs. Dimer" Anomaly

For researchers in drug discovery, the indole-2-carboxylic acid (I2CA) scaffold is more than a pharmacophore; it is a case study in supramolecular unpredictability. While most carboxylic acids crystallize as centrosymmetric cyclic dimers (the "classic" motif), unsubstituted indole-2-carboxylic acid defies this rule , crystallizing as helical catemers.

However, substitution at the 3-, 5-, or 6-positions frequently forces a reversion to the dimeric state or induces polymorphism. This guide objectively compares the structural data of these derivatives, analyzing how specific substitutions dictate lattice architecture, solubility, and bioavailability.

Structural Comparison: Parent vs. Substituted Analogs[1]

The following table synthesizes X-ray diffraction data, highlighting the critical transition from catemeric to dimeric packing upon substitution.

Table 1: Crystallographic Parameters & Hydrogen Bonding Motifs

CompoundSubstituentSpace GroupCrystal SystemPrimary H-Bond MotifKey Structural Feature
I2CA (Parent)None

OrthorhombicCatemer (Chain) Zig-zag ribbons; COOH

to Indole plane
5-MeO-I2CA (Form I)5-Methoxy

MonoclinicCatemer (Ribbon) Isostructural to parent; ribbon packing
5-MeO-I2CA (Form II)5-Methoxy

MonoclinicCyclic Dimer Polymorphic switch ; planar dimers
5-Cl-I2CA 5-Chloro

MonoclinicCyclic Dimer Halogen promotes dimerization
5-Br-I2CA 5-Bromo

MonoclinicCyclic Dimer Isostructural to Chloro derivative
I3CA (Isomer)Indole-3-COOH

MonoclinicCyclic Dimer Standard acid pairing; N-H...O sheets
2.1 The Parent Anomaly (I2CA)

Unlike its isomer indole-3-carboxylic acid (I3CA), the 2-isomer does not form the expected


 carboxylic acid dimer. Instead, the carboxyl group twists out of the indole plane, donating its proton to the carbonyl of a neighboring molecule in a continuous helical chain (catemer).
  • Causality: The N-H donor at position 1 is spatially adjacent to the C2-carboxyl. In the catemer motif, this N-H forms a secondary hydrogen bond to the carbonyl oxygen of the same neighbor, creating a robust cooperative network that energetically rivals the cyclic dimer.

2.2 The Substituent Effect (5-OMe, 5-Halo)

Introducing a substituent at C5 (para to the indole nitrogen) alters the electron density of the ring and the packing efficiency.

  • 5-Methoxy Case Study: This derivative exhibits enantiotropic polymorphism .

    • Form I mimics the parent catemer.

    • Form II adopts the cyclic dimer.[1][2]

    • Insight: The methoxy oxygen acts as a competing H-bond acceptor. In Form II, the N-H interacts with the methoxy group of an adjacent dimer, stabilizing the dimeric stack. This proves that "minor" peripheral changes can completely invert the supramolecular landscape.

Mechanistic Visualization: Packing Logic

The following diagram illustrates the divergent crystallization pathways based on substitution and solvent conditions.

CrystalPacking Precursor Indole-2-Carboxylic Acid (Solvated Species) Nucleation Nucleation Event (Supersaturation) Precursor->Nucleation Path_Catemer Pathway A: Catemerization (Kinetic/Steric Control) Nucleation->Path_Catemer Rapid Evap / Non-polar solvent Path_Dimer Pathway B: Dimerization (Thermodynamic/Substituent Control) Nucleation->Path_Dimer Slow Cool / Polar solvent Structure_Catemer Catemer Motif (Infinite Chains) Space Group: Pna2_1 Example: Unsubstituted I2CA Path_Catemer->Structure_Catemer Structure_Dimer Cyclic Dimer (R2,2(8)) Space Group: P2_1/c Example: 5-Cl-I2CA, 5-MeO (Form II) Path_Dimer->Structure_Dimer Factor_1 Steric Bulk at C3 (Prevents Planarity) Factor_1->Path_Catemer Favors Factor_2 Electronic Effects at C5 (Halogens/Methoxy) Factor_2->Path_Dimer Favors

Figure 1: Divergent crystallization pathways. Unsubstituted I2CA favors Pathway A (Catemer), while 5-substituted derivatives often access Pathway B (Dimer) due to electronic stabilization and packing efficiency.

Experimental Protocols: Polymorph Screening

To ensure you are working with the correct crystal form (crucial for solubility and bioavailability data), follow this self-validating protocol.

4.1 Solvent-Mediated Polymorph Generation (5-MeO-I2CA)

Objective: Selectively isolate Form I (Catemer) vs. Form II (Dimer).

  • Preparation: Dissolve 100 mg of 5-substituted indole-2-carboxylic acid in 10 mL of solvent.

  • Condition A (Kinetic Control - Form I):

    • Solvent: Ethanol/Water (9:1).

    • Method: Rapid rotary evaporation at 40°C.

    • Result: Metastable catemer phase.

  • Condition B (Thermodynamic Control - Form II):

    • Solvent: Methanol or Acetone.

    • Method: Slow evaporation at room temperature (25°C) over 72 hours in a vibration-free environment.

    • Result: Stable cyclic dimer phase.

4.2 Validation Workflow (Self-Checking)

Do not rely on visual inspection. Use this logic gate to confirm structure:

  • Step 1: FTIR Analysis (Solid State)

    • Check Region: 1650–1750 cm⁻¹ (Carbonyl).

    • Catemer Signal: Split or shifted carbonyl peak (due to non-centrosymmetric environment).

    • Dimer Signal: Sharp, single peak (centrosymmetric stretch).

    • Secondary Check: O-H stretch. Dimers show broad, intense bands ~2500–3000 cm⁻¹; Catemers often show sharper, higher frequency O-H bands.

  • Step 2: PXRD (Powder X-Ray Diffraction)

    • Compare low-angle reflections (

      
      ). The packing distance between catemer ribbons vs. dimer stacks results in distinct d-spacings.
      
Implications for Drug Design

Why does this crystal data matter?

  • Solubility & Dissolution:

    • Catemers (I2CA): Generally exhibit lower lattice energy than the highly stable cyclic dimers, potentially offering higher apparent solubility. However, they are often metastable.

    • Dimers (5-Halo-I2CA): The

      
       dimer is thermodynamically robust. Expect higher melting points and lower dissolution rates.
      
  • Binding Affinity (SAR):

    • The "twisted" conformation of the carboxylate seen in I2CA catemers (torsion angle ~20-30°) mimics the bioactive conformation required for certain receptors (e.g., NMDA glycine site).

    • Derivatives that crystallize as planar dimers may require higher energy penalties to adopt the twisted bioactive conformation upon binding.

References
  • Crystal structure of indole-2-carboxylic acid: The catemeric "zig-zag" structure and hydrogen bonding analysis.

    • Source:Journal of Chemical Crystallography / ResearchG
  • Polymorphism in 5-methoxyindole-2-carboxylic acid: Detailed analysis of Form I (catemer) vs. Form II (dimer)

    • Source:Molecules (MDPI)
  • Halogenated Derivatives: Comparative packing of 5-F, 5-Cl, and 5-Br derivatives showing preference for cyclic dimers.

    • Source:Semantic Scholar / Crystallographic Reports
  • GPR17 Agonists (SAR): Structure-activity relationships of 3-substituted indole-2-carboxylic acids.

    • Source:Journal of Medicinal Chemistry / NIH

Sources

Comparative

Technical Comparison: Distinguishing 3-Ethyl-5-Methyl vs. 3-Ethyl-7-Methyl Isomers

The following technical guide is designed for medicinal chemists and analytical scientists involved in small molecule drug discovery. It focuses on the structural elucidation and differentiation of 3-ethyl-5-methyl and 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and analytical scientists involved in small molecule drug discovery. It focuses on the structural elucidation and differentiation of 3-ethyl-5-methyl and 3-ethyl-7-methyl substituted scaffolds, using the Indole core as the primary case study due to its prevalence in pharmaceutical intermediates (e.g., precursors to tryptamine analogs or COX inhibitors).

Content Type: Publish Comparison Guide Subject: Regioisomer Identification in Heterocyclic Scaffolds (Indole Case Study) Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary

In drug development, distinguishing between 3-ethyl-5-methyl and 3-ethyl-7-methyl isomers is a critical quality attribute. While both share identical mass (


) and similar fragmentation patterns, their biological profiles differ drastically. The 5-position is electronically active in metabolism (often a site of hydroxylation), while the 7-position introduces steric hindrance adjacent to the indole nitrogen (

), affecting hydrogen bond donor capability and kinase binding affinity.

This guide outlines the definitive analytical strategy to distinguish these isomers, moving beyond ambiguous 1D NMR splitting patterns to robust, self-validating 2D NMR and chromatographic techniques.

Structural & Physicochemical Profile

Feature3-Ethyl-5-Methyl Isomer3-Ethyl-7-Methyl Isomer
Steric Environment (

)
Open: The

-H is sterically accessible.
Hindered: The 7-methyl group creates a "peri-like" steric clash with the

-H.
Electronic Character Electron-donating methyl at C5 increases electron density at C4/C6.Methyl at C7 affects the acidity of the

-H proton.
Chromatographic Retention Typically more polar (shorter

in Reverse Phase) due to accessible H-bonding.
Typically less polar (longer

in Reverse Phase) due to steric shielding of the polar N-H.
Key NMR Feature NOE correlation between Methyl protons and H4/H6.Strong NOE correlation between Methyl protons and

-H
.

Analytical Strategy: The "Smoking Gun" Method

The most reliable method for distinguishing these isomers is Nuclear Overhauser Effect Spectroscopy (NOESY) . 1D


H NMR coupling constants can be deceptive if the aromatic signals are overlapped or if the system is further substituted.
The Logic of Distinction
  • Hypothesis A (7-Methyl): The methyl group is located at position 7. Geometrically, this methyl group is in close spatial proximity (approx. 2.5–3.0 Å) to the indole N-H proton.

  • Hypothesis B (5-Methyl): The methyl group is at position 5. It is spatially distant (>5 Å) from the N-H proton. It is flanked by aromatic protons H4 and H6.

Visualization of NOE Correlations

The following diagram illustrates the specific NOE correlations that validate each structure.

NOE_Strategy cluster_0 3-Ethyl-7-Methyl Indole cluster_1 3-Ethyl-5-Methyl Indole Me7 7-Methyl Group NH_7 Indole N-H Me7->NH_7 STRONG NOE (Diagnostic) H6 H-6 Aromatic Me7->H6 Weak NOE Me5 5-Methyl Group NH_5 Indole N-H Me5->NH_5 NO INTERACTION H4 H-4 Aromatic Me5->H4 Strong NOE H6_5 H-6 Aromatic Me5->H6_5 Strong NOE H7 H-7 Aromatic H7->NH_5 Strong NOE

Figure 1: Diagnostic NOE correlations. The red arrow indicates the definitive interaction for the 7-methyl isomer.

Experimental Protocols

Protocol A: Definitive NMR Identification

Objective: Confirm regioisomer identity via spatial proximity.

  • Sample Preparation: Dissolve 5–10 mg of compound in 600 µL DMSO-d6 .

    • Why DMSO? DMSO minimizes exchange of the labile N-H proton, ensuring a sharp signal essential for observing NOE correlations.

      
       often leads to broad N-H peaks.
      
  • Acquisition (1D): Acquire a standard proton spectrum (16 scans). Identify the methyl singlet (~2.3–2.5 ppm) and the N-H singlet (~10–11 ppm).

  • Acquisition (2D NOESY):

    • Mixing Time: Set to 500 ms . (Optimal for small molecules MW < 500 Da).

    • Scans: 8–16 scans per increment.

    • Resolution: 2048 x 256 points.

  • Analysis:

    • Extract the row corresponding to the Methyl signal.

    • Check for N-H cross-peak:

      • Present: Compound is 3-ethyl-7-methyl .[1][2][3][4][5]

      • Absent: Check for correlations to two aromatic protons (H4/H6). If yes, compound is 3-ethyl-5-methyl .

Protocol B: Chromatographic Separation (UPLC-MS)

Objective: Separate isomers in a mixture (e.g., crude reaction mix).

  • Column: C18 Shielded Phase (e.g., BEH C18 or similar), 1.7 µm, 2.1 x 50 mm.

    • Rationale: Steric selectivity is required. Standard C18 separates based on hydrophobicity; "Shielded" or Phenyl-Hexyl phases often offer better shape selectivity for rigid isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold often works best for isomers. Try 45% B isocratic for 5 minutes, or a shallow gradient (40% to 60% B over 10 mins).

  • Expected Result:

    • 3-Ethyl-5-Methyl: Elutes earlier (more accessible polar N-H interacts with mobile phase water).

    • 3-Ethyl-7-Methyl: Elutes later (Methyl group shields N-H, increasing effective lipophilicity).

Comparative Data Summary

Parameter3-Ethyl-5-Methyl3-Ethyl-7-MethylValidation Source

H NMR (Aromatic)
H4 (d), H6 (dd), H7 (d) pattern.H4 (d), H5 (t), H6 (d) pattern.Coupling Constants (

)

H NMR (Methyl Shift)
~2.35 ppm~2.45 ppm (Deshielded by N-cone)Literature Precedent
NOE Correlation Me

H4, H6
Me

N-H , H6
2D NOESY Experiment
Lipophilicity (cLogP) Slightly LowerSlightly HigherChemDraw/Calculated

Decision Tree for Identification

The following workflow ensures a self-validating identification process.

Decision_Tree Start Unknown Isomer Sample Solvent Dissolve in DMSO-d6 (Preserve N-H signal) Start->Solvent NMR_1D Run 1H NMR Solvent->NMR_1D Check_Pattern Can you clearly resolve coupling constants (J)? NMR_1D->Check_Pattern Yes_Pattern Yes: Analyze Splitting Check_Pattern->Yes_Pattern Clear No_Pattern No: Signals Overlapped Check_Pattern->No_Pattern Ambiguous Splitting_5 H4(s/d) + H6(d) + H7(d) (Meta coupling visible) Yes_Pattern->Splitting_5 Pattern A Splitting_7 H4(d) + H5(t) + H6(d) (Vicinal coupling dominant) Yes_Pattern->Splitting_7 Pattern B NOESY Run 2D NOESY (Target Methyl Group) No_Pattern->NOESY Final_5 Identify as 3-Ethyl-5-Methyl Splitting_5->Final_5 Final_7 Identify as 3-Ethyl-7-Methyl Splitting_7->Final_7 Result_7 Cross-peak to N-H? YES NOESY->Result_7 Result_5 Cross-peak to N-H? NO NOESY->Result_5 Result_7->Final_7 Result_5->Final_5

Figure 2: Logical workflow for distinguishing indole regioisomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shifts and coupling constants in heterocycles).
  • Wenkert, E., et al. (1974). "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances. Indoles." Journal of the American Chemical Society. Link

  • Magritek. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

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Safety & Regulatory Compliance

Safety

Hazard Identification and Characterization: The Foundation of Safe Disposal

An In-Depth Guide to the Proper Disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid for Laboratory Professionals For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid for Laboratory Professionals

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid, grounding procedural advice in established scientific and regulatory principles.

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid may not always be readily available, data from structurally similar indole-carboxylic acids and regulatory guidelines provide a strong basis for a risk assessment.

Known and Inferred Hazards

Based on available data for analogous compounds, 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity : Similar indole-based carboxylic acids are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : Many indole derivatives are known to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation : As a solid, fine dust may cause respiratory tract irritation.[2][3]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information. If an SDS is not available, the compound must be handled with a conservative approach, assuming it to be hazardous.

Regulatory Framework: EPA and OSHA

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][5][6]

  • OSHA's Laboratory Standard mandates the development of a written Chemical Hygiene Plan (CHP) .[7] This plan outlines procedures for the safe procurement, storage, handling, and disposal of all chemicals used in the laboratory.

  • EPA's RCRA requires generators of chemical waste to determine if their waste is hazardous.[4][5] This determination can be made through analytical testing or by using "generator knowledge," which includes understanding the chemical composition and the processes that generated the waste.[4]

Pre-Disposal: Segregation and Storage in the Laboratory

Proper waste management begins at the point of generation. Adherence to correct segregation and storage protocols is a non-negotiable aspect of laboratory safety and compliance.

Waste Container Selection and Labeling
  • Container Compatibility : Store waste 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid in a container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Ethyl-7-methyl-1H-indole-2-carboxylic acid".[6][8] Do not use abbreviations or chemical formulas. The label should also include the date of waste generation and the name of the principal investigator or laboratory.[6]

  • Container Integrity : Ensure the container is in good condition, free from leaks or cracks, and has a securely fitting lid.[8] The container must be kept closed except when adding waste.[8]

Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste : Keep solid 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid waste separate from liquid waste streams.

  • Incompatible Materials : As a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and reactive materials to prevent exothermic or violent reactions.[1]

  • Halogenated vs. Non-Halogenated : If the compound is dissolved in a solvent for disposal, segregate it based on whether the solvent is halogenated or non-halogenated, as disposal costs and methods differ.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid. This process should be incorporated into your laboratory's Chemical Hygiene Plan (CHP).

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile or neoprene glovesProvides a chemical barrier against skin contact.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Waste Accumulation and Documentation
  • Designated Satellite Accumulation Area (SAA) : All hazardous waste must be stored in a designated SAA within the laboratory, near the point of generation.[8]

  • Waste Log : Maintain a log sheet near the SAA to record the addition of waste to the container, including the chemical name, quantity, and date.

  • Container Fullness : Do not overfill the waste container. It is recommended to initiate the disposal process when the container is approximately 90% full.[8]

Arranging for Final Disposal

Disposal of chemical waste must be handled by a licensed hazardous waste contractor or through your institution's Environmental Health and Safety (EHS) office.[5][6] It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[5][6]

  • Contact EHS : When the waste container is ready for pickup, contact your institution's EHS office. They will provide the necessary forms and schedule a pickup.

  • Complete Paperwork : Accurately fill out all required waste disposal forms. This typically includes the chemical name, quantity, and hazard classification.

  • Licensed Disposal Facility : The EHS office or a contracted service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). These facilities are equipped to handle hazardous waste in an environmentally sound manner, often through high-temperature incineration or secure landfilling after stabilization.

Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow for the disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid, the following diagram illustrates the key steps.

DisposalWorkflow Disposal Workflow for 3-Ethyl-7-methyl-1H-indole-2-carboxylic Acid cluster_prep In-Lab Preparation cluster_collection Waste Accumulation cluster_disposal Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Characterize Waste (Solid, Non-reactive Acid) A->B C Step 3: Select & Label Waste Container ('Hazardous Waste', Full Name, Date) B->C D Step 4: Place in Satellite Accumulation Area (SAA) C->D E Step 5: Add Waste to Container (Avoid Overfilling) D->E F Step 6: Update Waste Log E->F G Step 7: Keep Container Securely Closed F->G H Step 8: Container is 90% Full Initiate Disposal Request G->H I Step 9: Contact EHS or Approved Vendor H->I J Step 10: Complete Disposal Paperwork I->J K Step 11: Licensed Contractor Pickup & Transport J->K L Step 12: Final Disposal at TSDF (Incineration/Landfill) K->L

Caption: A flowchart outlining the key stages from personal protection to final disposal.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 3-Ethyl-7-methyl-1H-indole-2-carboxylic acid is a reflection of a laboratory's commitment to scientific integrity and safety. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment and ensure that your work has a minimal impact on the environment. Always prioritize the guidance of your institution's EHS department and adhere to all local, state, and federal regulations.

References

  • Environmental Protection Agency (EPA). (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Chem Klean. (n.d.). Miami Dade Hazardous & Chemical Waste Disposal Services. Retrieved from [Link]

  • Action Hazmat. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Marketing Services, LLC. (n.d.). Lab Waste Disposal Services in Massachusetts. Retrieved from [Link]

  • Environmental Logistics, Inc. (n.d.). Stockton Chemical Waste Disposal. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

  • HWH Environmental. (n.d.). Hazardous Waste Disposal California. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • HWH Environmental. (n.d.). Hazardous Waste Disposal Memphis Tennessee. Retrieved from [Link]

  • Karolinska Institutet. (2004). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • IUCr Journals. (2020, August 31). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

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